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  • Product: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide
  • CAS: 926246-39-1

Core Science & Biosynthesis

Foundational

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide: Chemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and rational drug design[1]. Featuring bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and rational drug design[1]. Featuring both a hydrogen-bonding sulfonamide moiety and a nucleophilic primary amine, this scaffold serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, self-validating synthetic methodology designed for high-yield pharmaceutical applications.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems[2]. The following table summarizes the core quantitative data:

PropertyValue
IUPAC Name N-(4-amino-2-methylphenyl)ethanesulfonamide
CAS Registry Number 926246-39-1
Molecular Formula C9H14N2O2S
Molecular Weight 214.28 g/mol
Predicted Boiling Point 372.0 ± 52.0 °C
Predicted Density 1.298 ± 0.06 g/cm³
Hydrogen Bond Donors 2 (Primary amine, Sulfonamide NH)
Hydrogen Bond Acceptors 3 (Sulfonamide oxygens, Amine nitrogen)

Structural Analysis & Reactivity Causality

The molecular architecture of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide dictates its specific reactivity profile. As an Application Scientist, it is critical to understand why this molecule behaves the way it does:

  • Steric Hindrance and Conformational Locking: The methyl group at the ortho position relative to the sulfonamide group is not merely a structural decoration. It provides significant steric bulk that restricts the free rotation of the N-S bond. In drug design, this "conformational locking" reduces the entropic penalty when the molecule binds to a target protein's active site (e.g., the ATP-binding pocket of a kinase).

  • Differential Nucleophilicity: The molecule possesses two nitrogen centers. The primary aniline nitrogen at the para position is highly nucleophilic due to the electron-donating effect of the aromatic ring. Conversely, the sulfonamide nitrogen is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent SO2​ group. This stark contrast allows for highly chemoselective downstream functionalization (e.g., amide coupling) exclusively at the primary amine without the need for protecting groups.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness and reproducibility, the synthesis of this compound from 2-methyl-4-nitroaniline must be treated as a self-validating system . Every step must incorporate mandatory In-Process Controls (IPCs) to prevent the carryover of impurities that could poison subsequent catalysts or complicate purification.

Step 1: Sulfonylation of 2-Methyl-4-nitroaniline

While modern photoredox methods exist for the direct sulfonylation of anilines[3], classical nucleophilic substitution remains the most scalable and robust approach for this specific substrate.

  • Protocol:

    • Dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM).

    • Add 2.5 equivalents of anhydrous pyridine and cool the reaction mixture to 0 °C under an inert argon atmosphere.

    • Dropwise, add 1.2 equivalents of ethanesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality of Reagents: The ortho-methyl group significantly reduces the nucleophilicity of the starting aniline via steric hindrance. Pyridine is selected not merely as an acid scavenger, but as a nucleophilic catalyst . It reacts rapidly with ethanesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which easily overcomes the steric barrier of the ortho-methyl aniline, driving the reaction to completion.

  • Self-Validation (IPC 1): Before quenching, an aliquot is analyzed via LC-MS and TLC (Hexane:EtOAc 3:1). The reaction is deemed successful only when the starting material peak vanishes and the intermediate mass ( [M−H]− = 243.0) dominates. This strict checkpoint prevents unreacted nitroaniline from carrying over, which would otherwise co-reduce in Step 2 and create inseparable amine impurities.

Step 2: Chemoselective Reduction
  • Protocol:

    • Dissolve the validated N-(2-methyl-4-nitrophenyl)ethanesulfonamide intermediate in HPLC-grade methanol.

    • Add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight).

    • Purge the vessel with hydrogen gas ( H2​ ) and stir vigorously at room temperature under a hydrogen balloon for 6 hours.

  • Causality of Reagents: Methanol is chosen as the solvent because its high polarity stabilizes the transition states of the reduction while offering superior hydrogen gas solubility compared to ethereal solvents. Note: If orthogonal halogenated functional groups were present on a derivative scaffold, an iron-catalyzed reduction using organosilanes would be deployed instead to prevent unwanted catalytic dehalogenation[4].

  • Self-Validation (IPC 2): The reduction is visually monitored by the disappearance of the bright yellow color (characteristic of the nitroarene). Final validation is achieved via 1H -NMR: the successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group and the emergence of a broad singlet for the −NH2​ group at approximately 3.5–4.0 ppm.

Experimental Workflow & Downstream Utility

Once synthesized and validated, N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is primed for downstream applications[5]. In the development of MAPK pathway inhibitors (such as MEK or B-Raf inhibitors), the primary amine is typically reacted with a functionalized heteroaryl carboxylic acid via standard amide coupling (e.g., using HATU/DIPEA). The sulfonamide tail acts as a critical hydrogen bond donor/acceptor deep within the kinase binding pocket.

SynthesisWorkflow SM 2-Methyl-4-nitroaniline (Starting Material) Step1 Step 1: Sulfonylation Ethanesulfonyl Chloride, Pyridine SM->Step1 Nucleophilic substitution IPC1 IPC 1: LC-MS & TLC Confirm mass[M-H]- 243 Step1->IPC1 Validation Int1 N-(2-Methyl-4-nitrophenyl) ethanesulfonamide Step1->Int1 Yield > 85% Step2 Step 2: Reduction H2, Pd/C, Methanol Int1->Step2 Nitro reduction IPC2 IPC 2: LC-MS & 1H-NMR Confirm mass [M+H]+ 215 Step2->IPC2 Validation Target N-(4-amino-2-methylphenyl) ethane-1-sulfonamide Step2->Target Yield > 90% App Downstream Application Kinase Inhibitor Synthesis Target->App Scaffold derivatization

Figure 1: Self-validating synthetic workflow and downstream functionalization.

References

  • Chemical Communications (Royal Society of Chemistry) . "Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes" (2010). Available at:[Link]

  • Chemical Science (Royal Society of Chemistry) . "Direct sulfonylation of anilines mediated by visible light" (2018). Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Chemoselective Derivatization of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

Executive Summary In modern medicinal chemistry and drug development, bifunctional building blocks are critical for the rapid expansion of structure-activity relationship (SAR) libraries. N-(4-amino-2-methylphenyl)ethane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional building blocks are critical for the rapid expansion of structure-activity relationship (SAR) libraries. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1)[1] is a highly versatile, Rule-of-Five compliant intermediate. It features two distinct nitrogen-containing functional groups: a primary aromatic amine (aniline derivative) and a secondary ethanesulfonamide[2].

The strategic value of this molecule lies in its differential reactivity. The presence of an ortho-methyl group relative to the sulfonamide nitrogen introduces specific steric hindrance, while the para-relationship between the amine and the sulfonamide creates a unique electronic push-pull system. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its chemoselective reactivity, and self-validating protocols for its implementation in drug discovery workflows.

Physicochemical & Structural Attributes

Understanding the baseline physicochemical properties of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is essential for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary

The following table summarizes the core chemical and physical parameters of the compound, synthesizing computed cheminformatics data with predictive models[3],[2].

PropertyValueSource / Methodology
Molecular Formula C9H14N2O2SComputed[2]
Molecular Weight 214.28 g/mol Computed[2]
CAS Registry Number 926246-39-1ChemicalBook[3]
Predicted Boiling Point 372.0 ± 52.0 °CPredictive Modeling[2]
Predicted Density 1.298 ± 0.06 g/cm³Predictive Modeling[2]
Topological Polar Surface Area 72.19 Ų2D Cheminformatics
LogP (Predicted) ~1.2Consensus Octanol/Water
pKa (Aniline -NH3+) ~4.0 - 4.5Extrapolated[4],[5]
pKa (Sulfonamide -NH) ~9.0 - 9.8Extrapolated[6],[7]
Structural Causality and Electronic Effects

The reactivity of this compound is governed by the interplay of its substituents:

  • The Aniline Core (pKa ~4.5): Unsubstituted aniline has a pKa of 4.6[4]. In this molecule, the electron-withdrawing ethanesulfonamide group at the para position delocalizes the lone pair of the primary amine via resonance, slightly reducing its basicity and nucleophilicity[5].

  • The Sulfonamide Core (pKa ~9.5): The sulfonamide proton is weakly acidic[6]. However, the ortho-methyl group forces the ethanesulfonamide moiety out of coplanarity with the benzene ring. This steric shielding protects the sulfonamide nitrogen from unwanted side reactions (such as spontaneous alkylation), thereby widening the thermodynamic window for chemoselective reactions targeting the primary amine.

Biological & Synthetic Pathways

When utilized as a pharmacophore or a prodrug fragment, the dual nitrogen centers present specific metabolic liabilities and synthetic opportunities. The primary amine is highly susceptible to Phase II N-acetylation by NAT enzymes, while the aromatic ring can undergo CYP450-mediated oxidation.

G Core N-(4-amino-2-methylphenyl) ethane-1-sulfonamide NAT N-Acetyltransferases Core->NAT In vivo CYP CYP450 Oxidation Core->CYP Phase I Syn1 Chemoselective Amidation Core->Syn1 pH 7-8 Syn2 Sulfonamide Alkylation Core->Syn2 pH > 10 Metab1 N-Acetylated Metabolite NAT->Metab1 Metab2 N-Hydroxylamine CYP->Metab2 Prod1 Aniline-derived Amides Syn1->Prod1 Prod2 N-Alkyl Sulfonamides Syn2->Prod2

Metabolic and synthetic derivatization pathways of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide.

Experimental Workflows: Chemoselective Derivatization

To maintain scientific integrity, experimental protocols must be designed as self-validating systems . The following methodologies detail how to selectively address each functional group by exploiting their distinct pKa values.

Protocol 1: Chemoselective N-Acylation of the Primary Amine

Causality: At pH 7–8, the primary amine is a competent nucleophile, while the sulfonamide (pKa ~9.5) remains protonated and sterically hindered. Using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the HCl generated from the acyl chloride without deprotonating the sulfonamide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of DIPEA. Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Dropwise add 1.05 eq of the desired acyl chloride. Maintain the temperature at 0 °C to suppress exothermic side reactions.

  • Self-Validating Quench (Critical Step): After 30 minutes, extract a 10 µL aliquot and immediately quench it into 990 µL of Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Why? Dropping the pH to ~2 instantly protonates any unreacted aniline, locking the chemical equilibrium and preventing artifactual transacylation during LC-MS ionization.

  • Analysis: Run the quenched aliquot via LC-MS. A successful reaction will show >95% conversion to the mono-acylated product without the presence of di-acylated mass peaks.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by 1M HCl to remove residual DIPEA and unreacted starting material. Dry over MgSO4 and concentrate under reduced pressure.

Protocol 2: Selective N-Alkylation of the Sulfonamide Core

Causality: To alkylate the sulfonamide, the nitrogen must be converted into its highly nucleophilic anionic form. This requires a strong base. Cesium Carbonate (Cs2CO3) is optimal because the large cesium counterion increases the solubility of the sulfonamide anion in organic solvents and enhances its nucleophilicity via the "cesium effect."

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the previously N-acylated intermediate (from Protocol 1) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 2.0 eq of anhydrous Cs2CO3. Stir at 60 °C for 30 minutes to ensure complete deprotonation of the sulfonamide.

  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Self-Validating Monitoring: Monitor the reaction via HPLC at 254 nm. Why? The conversion of the polar sulfonamide anion to a neutral N-alkyl sulfonamide will result in a distinct, quantifiable shift to a longer retention time on a C18 reverse-phase column.

  • Workup: Quench the reaction with water to precipitate the product. Filter the solid and wash with cold water to remove residual DMF and cesium salts.

References

  • [3] ChemicalBook. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide. Retrieved from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62660301.htm

  • [1] BLD Pharm. 926246-39-1 | N-(4-Amino-2-methylphenyl)ethane-1-sulfonamide. Retrieved from: https://www.bldpharm.com/products/926246-39-1.html

  • [2] ChemicalBook. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Properties. Retrieved from: https://www.chemicalbook.com/ProductChemicalPropertiesCB62660301_EN.htm

  • [4] Wikipedia. Aniline - Basicity and Properties. Retrieved from: https://en.wikipedia.org/wiki/Aniline

  • [6] Environmental Protection Agency (EPA). Ethanesulfonamide Properties and Apparent pKa. Retrieved from: https://comptox.epa.gov/dashboard/

  • [5] Chemistry LibreTexts. 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from: https://chem.libretexts.org/

  • [7] Environmental Protection Agency (EPA). 2-(Trimethylsilyl)ethanesulfonamide Properties. Retrieved from: https://comptox.epa.gov/dashboard/

Sources

Foundational

The Architecture of Sulfonamides: From Historical Genesis to Next-Generation SuFEx Drug Discovery

Executive Summary The sulfonamide functional group (–SO₂NH₂) represents one of the most privileged and versatile scaffolds in the history of medicinal chemistry. Originally discovered as the first effective class of broa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–SO₂NH₂) represents one of the most privileged and versatile scaffolds in the history of medicinal chemistry. Originally discovered as the first effective class of broad-spectrum antibacterial agents, sulfonamides have since transcended their initial therapeutic boundaries. Today, they serve as the structural backbone for a diverse array of modern therapeutics, ranging from carbonic anhydrase inhibitors and COX-2 selective NSAIDs to advanced antiretrovirals and targeted anti-cancer agents. This technical guide explores the historical evolution, mechanistic foundations, and modern synthetic methodologies—specifically Accelerated Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—used by drug development professionals to discover novel sulfonamide derivatives.

Historical Genesis: The Dye that Changed Medicine

The sulfonamide story is a masterclass in serendipitous drug discovery and rational metabolic deduction. In 1932, Gerhard Domagk, working at Bayer, systematically screened synthetic azo dyes and discovered that Prontosil (sulfamidochrysoidine) exhibited an "incredible antibacterial effect" against Streptococcus infections in mice 1. This discovery earned Domagk the 1939 Nobel Prize in Physiology or Medicine 2.

However, the true mechanistic breakthrough occurred when French researchers at the Pasteur Institute demonstrated that Prontosil was actually a prodrug. Upon ingestion, the azo bond is reductively cleaved in the gut, releasing the colorless, active antibacterial component: sulfanilamide [[1]](). This revelation liberated the intellectual property from a single patent and catalyzed a massive, decentralized research effort to modify the sulfanilamide core, birthing the modern era of rational drug design.

Mechanistic Foundations: The PABA Paradigm

The primary antibacterial mechanism of classic sulfonamides relies on their structural mimicry of para-aminobenzoic acid (PABA) 2. Bacteria, unlike humans, must synthesize their own folate from scratch. Sulfonamides act as competitive inhibitors of the enzyme Dihydropteroate Synthase (DHPS) , effectively halting the condensation of PABA with dihydropterin pyrophosphate (DHPP) 3. This starves the bacteria of tetrahydrofolic acid, a critical cofactor for DNA and RNA synthesis, resulting in bacteriostasis.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Synthesis Sulfa Sulfonamide (Competitive Inhibitor) Sulfa->DHPS Blocks

Caption: Bacterial folate synthesis pathway and DHPS inhibition by sulfonamides.

The Evolution of the Sulfonamide Scaffold

Through the Selective Optimization of Side Activities (SOSA) approach, clinical observations of sulfonamide side effects (e.g., metabolic acidosis, hypoglycemia) were structurally optimized to yield entirely new drug classes 1, 4. The sulfonamide group's ability to coordinate with zinc ions (Zn²⁺) in metalloenzymes or engage in robust hydrogen bonding makes it a highly tunable pharmacophore.

Quantitative Summary of Novel Sulfonamide Derivatives
Drug NamePrimary TargetTherapeutic IndicationStructural Modification
Sulfamethoxazole DHPS (Bacterial)AntibacterialIsoxazole ring addition
Acetazolamide Carbonic Anhydrase (CA)Glaucoma / DiureticThiadiazole ring incorporation
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatoryPyrazole ring substitution
Darunavir HIV ProteaseAntiviral (HIV)Tetrahydrofuran / Aniline
Topiramate CA / GABA receptorsAntiepilepticSulfamate moiety

Modern Synthesis: Accelerated SuFEx Click Chemistry

Historically, synthesizing complex sulfonamides required harsh conditions using highly reactive and unstable sulfonyl chlorides. The paradigm shifted with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [[5]](). Sulfonyl fluorides (R-SO₂F) are thermodynamically highly stable and resistant to reduction, yet they undergo rapid, selective heterolytic cleavage when exposed to specific catalysts [[6]]().

Causality in Catalyst Selection: Classical SuFEx utilizes DBU, which often requires high loading (10-30 mol%) and prolonged times. Accelerated SuFEx replaces DBU with BTMG (Barton's base) and HMDS (hexamethyldisilazane). BTMG is a sterically hindered guanidine base that synergizes with HMDS to drive the in situ formation of highly reactive silyl-ether intermediates. This combination exploits the immense thermodynamic driving force of silicon-fluoride bond formation, allowing for sub-stoichiometric catalyst loading (1-5 mol%) and reaction completion in minutes 7.

SuFExWorkflow SF Sulfonyl Fluoride (R-SO2F) Rxn Accelerated SuFEx Reaction SF->Rxn Nuc Amine Nucleophile (R'-NH2) Nuc->Rxn Cat BTMG + HMDS (Catalyst) Cat->Rxn Catalyzes Prod Novel Sulfonamide (R-SO2-NH-R') Rxn->Prod S-N Coupling

Caption: Accelerated SuFEx click chemistry workflow for modular sulfonamide synthesis.

Protocol 1: Self-Validating Accelerated SuFEx Synthesis of Sulfonamides

This protocol is designed as a self-validating system to ensure modular S-N coupling reliability.

Materials: Sulfonyl fluoride hub (0.1 mmol), Amine nucleophile (0.1 mmol), BTMG (5.0 µmol, 5 mol%), HMDS (0.1 mmol), Acetonitrile (MeCN). Internal Controls:

  • Positive Control: Reaction with benzylamine (ensures BTMG/HMDS catalytic viability).

  • Negative Control: Reaction omitted of BTMG/HMDS (validates the inert nature of the R-SO₂F hub against uncatalyzed hydrolysis).

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the sulfonyl fluoride hub (0.1 mmol) and the amine nucleophile (0.1 mmol) in 1.0 mL of anhydrous MeCN.

  • Additive Introduction: Inject HMDS (0.1 mmol) into the stirring solution.

  • Catalytic Initiation: Add BTMG (5.0 µmol). Causality Note: The hindered nature of BTMG prevents it from acting as a competing nucleophile, strictly restricting it to a proton-shuttling and activation role.

  • Incubation: Stir at room temperature for 15–30 minutes. Monitor via LC-MS.

  • Workup & Validation: Evaporate volatile side products (NH₃, Me₃Si-F, BTMG) under reduced pressure. The reaction is self-purifying. Validate the product via ¹⁹F NMR (confirming the complete disappearance of the S-F signal at ~ +50 to +60 ppm) and HRMS.

Biochemical Validation: High-Throughput Carbonic Anhydrase Assay

Once novel sulfonamides are synthesized, they must be validated against specific targets. Carbonic Anhydrases (CAs) are classic metalloenzyme targets for sulfonamides, which bind directly to the active-site Zn²⁺ ion 8, 9.

Causality in Assay Design: Measuring the primary physiological reaction of CA (CO₂ hydration) is technically challenging due to rapid spontaneous hydration and the need for stopped-flow kinetics 10. However, CAs also exhibit esterase activity. By utilizing p-nitrophenyl acetate (pNPA) as a surrogate substrate, the enzyme cleaves pNPA into p-nitrophenol, which yields a highly quantifiable colorimetric readout at 348–405 nm 11, 12.

Protocol 2: Self-Validating CAIII Esterase Inhibition Assay

Materials: Recombinant human CAIII, CA Assay Buffer (10 mM Tris-HCl, pH 7.4), pNPA substrate, 96-well microplate. Internal Controls:

  • Positive Control (Uninhibited Enzyme): Establishes the Vmax (100% activity baseline).

  • Negative Control (Buffer + pNPA): Quantifies the spontaneous hydrolysis rate of pNPA, which must be subtracted from all wells.

  • Reference Inhibitor: Acetazolamide (confirms assay sensitivity and dynamic range).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the synthesized sulfonamide test compounds in DMSO. Prepare a stock solution of pNPA in acetonitrile.

  • Enzyme Plating: In a 96-well plate, add 180 µL of CA Assay Buffer to each well. Add 10 µL of the CAIII enzyme solution to all sample and positive control wells. (Add 10 µL of plain buffer to negative control wells).

  • Inhibitor Incubation: Add 10 µL of the test compound solution to the sample wells. Add 10 µL of DMSO to the positive and negative control wells to normalize solvent concentration. Pre-incubate at room temperature for 15 minutes to allow thermodynamic equilibration of the Zn²⁺-sulfonamide complex.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 405 nm for 30 minutes at 25°C.

  • Data Analysis: Subtract the negative control slope from all sample slopes. Calculate the % Inhibition relative to the positive control and plot against the log[Inhibitor] to derive the IC₅₀ value.

References

  • Cystic Fibrosis News Today. "History of sulfonamides." Cystic Fibrosis News Today. 3

  • The Pharmacy Newsletter. "The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine." The Pharmacy Newsletter. 1

  • PDB-101. "Sulfonamide." RCSB Protein Data Bank.2

  • Theseus. "Sustainable Approaches in Pharmaceutical Discovery and Development of Sulfa Drugs." Theseus.fi. 4

  • Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis." CSHL. 7

  • National Institutes of Health (NIH). "Accelerated SuFEx Click Chemistry For Modular Synthesis." PMC. 5

  • Merck Millipore. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Merck. 6

  • AVESIS. "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Ankara University. 8

  • Università di Parma. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor." UniPr.9

  • MDPI. "Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase." MDPI. 10

  • BenchChem. "Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition." BenchChem. 11

  • BenchChem. "Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition." BenchChem. 12

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Analytical Characterization of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Architecture N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Architecture

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1)[1] is a bifunctional aromatic compound featuring an electron-donating primary aniline group and an electron-withdrawing ethanesulfonamide moiety. From an analytical perspective, this structural dichotomy presents unique challenges. The disparate pKa​ values of the basic amine and the weakly acidic sulfonamide require carefully engineered pH controls during chromatography to prevent peak tailing and ensure consistent ionization[2].

This application note details a self-validating, orthogonal analytical strategy utilizing High-Resolution LC-MS/MS, UPLC-UV, and NMR spectroscopy to achieve absolute structural confirmation and high-precision quantification.

AnalyticalWorkflow Compound N-(4-amino-2-methylphenyl) ethane-1-sulfonamide (Sample Prep) LCMS LC-MS/MS (Mass & Impurities) Compound->LCMS HPLC UPLC-UV (Purity & Assay) Compound->HPLC NMR 1H & 13C NMR (Structural Confirmation) Compound->NMR FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Data Comprehensive Analytical Dossier LCMS->Data HPLC->Data NMR->Data FTIR->Data

Fig 1. Orthogonal analytical workflow for structural and purity validation.

Protocol 1: High-Resolution LC-MS/MS for Mass Confirmation

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is strategically chosen over negative mode. While sulfonamides can deprotonate to form [M−H]− , the primary aniline nitrogen is highly basic and acts as an excellent proton acceptor, yielding a significantly stronger and more stable [M+H]+ signal[2]. Collision-induced dissociation (CID) is employed to break the relatively labile S-N bond, providing a definitive fragmentation fingerprint.

Step-by-Step Methodology
  • Tuning and Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix in ESI+ mode to achieve a mass accuracy of < 2 ppm.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr; Desolvation Gas Flow: 800 L/hr.

  • Sample Introduction: Inject 1.0 µL of a 1.0 µg/mL solution (diluted in 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Acquisition: Perform a full MS scan ( m/z 50–500). Isolate the theoretical monoisotopic precursor [M+H]+ at m/z 215.0849[2].

  • MS/MS Fragmentation: Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas to generate product ions.

Self-Validation System (SST)

The system is validated internally if the mass error of the precursor ion is 5 ppm from the theoretical exact mass (214.0776 Da)[2], and the isotopic distribution matches the predicted theoretical model for C9​H14​N2​O2​S [3].

Fragmentation Parent [M+H]+ m/z 215.08 (Protonated Precursor) Frag1 [M+H - C2H5SO2]+ m/z 122.08 (S-N Bond Cleavage) Parent->Frag1 -93 Da Frag2 [M+H - SO2]+ m/z 151.08 (SO2 Extrusion) Parent->Frag2 -64 Da Frag3 m/z 105.05 (Loss of NH3) Frag1->Frag3 -17 Da

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for the [M+H]+ precursor.

Protocol 2: UPLC-UV Method for Purity Assessment

Causality & Rationale: The primary amine on the phenyl ring is prone to secondary interactions with residual silanols on standard silica columns, which causes severe peak tailing. To counteract this, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This pH is well below the pKa​ of the aniline group, ensuring it is fully protonated and locked into a single ionization state, resulting in sharp, Gaussian peaks. A sub-2-micron BEH C18 column is selected for its stability at low pH and high efficiency.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the standard in 10 mL Methanol (stock). Dilute to 50 µg/mL using 95:5 Phase A:Phase B.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Detection: Photodiode Array (PDA) extracting at 254 nm (aromatic ring) and 280 nm.

  • Gradient Program: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1.5 min.

Self-Validation System (SST)

Prior to sample analysis, inject the 50 µg/mL standard five times. The run is validated if:

  • Peak Area %RSD 2.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 15,000

Protocol 3: NMR Spectroscopy for Structural Elucidation

Causality & Rationale: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice. Unlike D2​O or CD3​OD , highly pure, anhydrous DMSO- d6​ prevents the rapid deuterium exchange of the −NH2​ and sulfonamide −NH− protons. This allows these critical functional groups to be observed directly in the 1H NMR spectrum, providing definitive proof of the sulfonamide linkage and the primary amine integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equilibrated at 298 K.

  • Acquisition ( 1H NMR): Execute a standard 1D proton pulse sequence (zg30). Set Number of Scans (NS) to 16, with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons for accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct manually. Set the TMS peak to 0.00 ppm.

Quantitative Data Summary

Table 1: Physicochemical & Mass Spectrometry Profile
ParameterValueReference
Molecular Formula C9​H14​N2​O2​S [3],[2]
Molecular Weight 214.28 g/mol [3],[1]
Monoisotopic Mass 214.0776 Da[2]
Observed Precursor [M+H]+ m/z 215.0849[2]
Predicted CCS [M+H]+ 144.4 Ų[2]
Predicted CCS [M+Na]+ 152.7 Ų[2]
Table 2: Predicted 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.20Triplet (t)3HEthane −CH3​
~2.10Singlet (s)3HAromatic −CH3​ (C2 position)
~3.00Quartet (q)2HEthane −CH2​−
~5.00Broad Singlet (br s)2HAniline −NH2​ (Exchangeable)
~6.40 - 7.10Multiplets (m)3HAromatic Protons (C3, C5, C6)
~8.80Singlet (s)1HSulfonamide −NH− (Exchangeable)

References

  • PubChemLite / Université du Luxembourg Title: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (C9H14N2O2S) - PubChemLite Source: PubChem Database (CID: 16770466) URL:[Link]

Sources

Application

"N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in medicinal chemistry"

Application Note: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide as a Privileged Scaffold in Targeted Therapeutics Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide as a Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the strategic use of privileged building blocks. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) represents a highly versatile bifunctional intermediate[1]. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this scaffold in drug discovery. By exploiting the differential reactivity of its unhindered 4-amino group and its sterically locked 1-ethanesulfonamide moiety, medicinal chemists can rapidly generate libraries of potent, metabolically stable inhibitors targeting oncogenic signaling pathways [2].

Structural Rationale & Medicinal Chemistry Context

The architecture of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is deliberately suited for occupying specific binding pockets (such as the ATP-binding hinge region of kinases):

  • Conformational Locking via the ortho-Methyl Group: The methyl group at the 2-position provides critical steric bulk adjacent to the sulfonamide. This restricts the rotation of the N-S bond, locking the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding, a strategy frequently employed in the development of multi-kinase inhibitors [3].

  • The Ethanesulfonamide Motif: Unlike standard amides, sulfonamides are highly resistant to proteolytic cleavage, offering superior metabolic stability. The ethanesulfonamide acts as a robust hydrogen-bond donor/acceptor system. In clinical candidates like the Aurora kinase inhibitor Hesperadin or the Akt inhibitor AZD5363, similar aliphatic sulfonamide motifs are crucial for solvent-exposed solubilization or direct hinge-binding interactions[2, 4].

  • Differential Reactivity: The 4-amino group is para to the electron-withdrawing sulfonamide but is relatively unhindered. It acts as a highly nucleophilic handle for late-stage derivatization (e.g., amidation, reductive amination, or Buchwald-Hartwig cross-coupling), allowing the core scaffold to remain intact while exploring vast chemical space.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

Table 1: Quantitative Physicochemical Data for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

PropertyValueMedicinal Chemistry Implication
Molecular Weight 214.28 g/mol Low MW allows significant elaboration while adhering to Lipinski's Rule of 5.
Chemical Formula C9H14N2O2SProvides a balanced carbon-to-heteroatom ratio.
H-Bond Donors 3 (NH₂, NH-SO₂)Excellent for establishing strong target interactions (e.g., kinase hinge).
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 3Low flexibility favors high-affinity binding with minimal entropic loss.
Estimated pKa (Sulfonamide) ~8.5 - 9.5Remains predominantly neutral at physiological pH, aiding membrane permeability.
Estimated pKa (Aniline) ~4.0 - 4.5Unprotonated in blood plasma, ensuring the lone pair is available for binding.

Synthetic Workflows & Self-Validating Protocols

To maximize the utility of this scaffold, we outline two primary synthetic workflows: Amide Coupling (for generating N-acyl derivatives) and Buchwald-Hartwig Amination (for generating N-aryl derivatives).

SyntheticWorkflow SM N-(4-amino-2-methylphenyl) ethane-1-sulfonamide Amidation Workflow A: Amidation (HATU, DIPEA, DMF) SM->Amidation R-COOH Buchwald Workflow B: Cross-Coupling (Pd2(dba)3, XPhos, Base) SM->Buchwald Ar-X (Halide) Prod1 N-Acyl Kinase Inhibitor (Hinge Binder) Amidation->Prod1 Prod2 N-Aryl Allosteric Modulator (Hydrophobic Pocket) Buchwald->Prod2

Fig 1: Divergent synthetic workflows utilizing the 4-amino handle for library generation.

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: While EDC/HOBt is standard, HATU is selected here to drive the reaction to completion rapidly, preventing potential side-reactions at the slightly acidic sulfonamide nitrogen. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (10 mL) under an argon atmosphere. Argon prevents oxidative degradation of the electron-rich aniline during the reaction.

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (1.0 equiv, 1.0 mmol) in a single portion. Stir at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the starting material peak (m/z 215.1 [M+H]+) and the appearance of the product mass confirm the reaction. Note: TLC is often unreliable here due to the streaking of the highly polar sulfonamide on silica.

  • Workup (Self-Validating Purification): Dilute the mixture with EtOAc (50 mL). Wash sequentially with 10% aqueous citric acid (2 x 20 mL) to remove unreacted aniline and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid and HATU byproducts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-acyl derivative.

Protocol B: Buchwald-Hartwig N-Arylation

Causality & Rationale: To synthesize extended multi-kinase inhibitors, coupling the aniline to a heteroaryl halide is required. Pd₂(dba)₃ is paired with XPhos, a bulky, electron-rich ligand that facilitates the challenging reductive elimination step, preventing competitive binding from the sulfonamide moiety.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the tube and subject it to three cycles of vacuum/argon backfilling. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Inject anhydrous 1,4-dioxane (0.1 M concentration) through the septum. Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with EtOAc. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the target N-aryl compound in high purity (>95% required for biological assays).

Biological Target Space: Kinase Inhibition

Derivatives of this scaffold are highly relevant in oncology. The sulfonamide-aniline motif frequently acts as a competitive inhibitor of ATP in the MAP kinase pathway (e.g., targeting RAF or MEK) or the PI3K/Akt pathway [2, 4]. The diagram below illustrates the classical MAPK signaling cascade and the intervention point for these synthesized inhibitors.

KinasePathway Stimulus Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (Active GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Target Gene Transcription & Cell Proliferation ERK->Target Inhibitor Sulfonamide Derivative (Synthesized API) Inhibitor->RAF ATP Competitive Inhibition Inhibitor->MEK

Fig 2: MAPK signaling cascade showing intervention points for sulfonamide-based kinase inhibitors.

By effectively blocking kinases like RAF or MEK, these compounds prevent the downstream phosphorylation of ERK, thereby halting oncogenic transcription and inducing apoptosis in tumor cells.

References

  • Davies, B. R. et al. (2013). "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases". Journal of Medicinal Chemistry. Available at: [Link]

  • Hauf, S. et al. (2003). "The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment...". Wikipedia: Hesperadin. Available at: [Link]

Method

Application of Sulfonamides in Drug Discovery: From Library Synthesis to Target-Specific Screening

Executive Summary The sulfonamide functional group (–SO₂NH–) is one of the most enduring and versatile pharmacophores in medicinal chemistry. Originally discovered as the active moiety in the first broad-spectrum antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–SO₂NH–) is one of the most enduring and versatile pharmacophores in medicinal chemistry. Originally discovered as the active moiety in the first broad-spectrum antimicrobials (sulfa drugs), sulfonamides have since transcended their antibacterial origins. Today, they are deployed as anticancer agents, diuretics, antiepileptics, and anti-inflammatories[1][2]. This application note provides a comprehensive, self-validating guide to the modern application of sulfonamides in drug discovery. It bridges the gap between cutting-edge parallel synthesis techniques and robust high-throughput screening (HTS) protocols for two primary sulfonamide targets: Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA).

The Privileged Nature of the Sulfonamide Pharmacophore

The longevity of sulfonamides in drug discovery is driven by their unique physicochemical properties. The sulfonamide moiety is highly stable toward hydrolysis, possesses favorable aqueous solubility, and acts as an excellent hydrogen bond donor and acceptor[1]. This dual capacity allows it to mimic transition states (such as the tetrahedral intermediate of amide hydrolysis) and coordinate tightly with metal ions (specifically the Zn²⁺ ion in metalloenzymes)[3].

Furthermore, the sulfonamide group serves as a metabolically stable bioisostere for amides and esters, significantly increasing the polar surface area (PSA) and altering the pharmacokinetic profile of lead compounds without introducing liabilities[4].

Target Biology and Mechanistic Causality

Sulfonamides exert their pharmacological effects primarily through two distinct enzymatic pathways, depending on their structural appendages.

Dihydropteroate Synthase (DHPS) Inhibition (Antimicrobial)

In bacteria and protozoa (e.g., Plasmodium falciparum), DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate (DHPP) to form dihydropteroate, a critical precursor for folate synthesis[5][6]. Sulfonamides act as competitive inhibitors by mimicking the structure of pABA. Because mammals lack the DHPS enzyme and must obtain folate from their diet, DHPS inhibitors exhibit profound selective toxicity against pathogens[7].

Carbonic Anhydrase (CA) Inhibition (Anticancer, Glaucoma, Epilepsy)

Human Carbonic Anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Isoforms like hCA IX and XII are overexpressed in hypoxic tumors, making them prime targets for oncology, while hCA II is targeted for glaucoma and epilepsy (e.g., zonisamide, topiramate)[8][9]. The deprotonated sulfonamide nitrogen coordinates directly to the active-site zinc ion, displacing the catalytic water molecule and halting enzyme activity[3].

Pathways Sulfonamide Sulfonamide Scaffold DHPS Dihydropteroate Synthase (Bacteria/Protozoa) Sulfonamide->DHPS Competitive (pABA) CA Carbonic Anhydrase (Human Isoforms) Sulfonamide->CA Zinc Binding Folate Inhibits Folate Synthesis (Antimicrobial) DHPS->Folate pH Alters pH / Fluid Balance (Anticancer/Glaucoma) CA->pH

Dual pharmacological pathways of sulfonamides targeting DHPS and Carbonic Anhydrase.

Modern Synthetic Strategies for Sulfonamide Libraries

Historically, sulfonamides were synthesized via the reaction of highly reactive, moisture-sensitive sulfonyl chlorides with amines. However, modern drug discovery requires rapid, parallel generation of diverse libraries. Recent breakthroughs, such as MacMillan's Decarboxylative Halosulfonylation, leverage copper ligand-to-metal charge transfer (LMCT) to convert bench-stable aromatic carboxylic acids directly into sulfonyl chlorides in situ, followed by one-pot amination[4][10]. Alternatively, click-chemistry (CuAAC) combined with N-acylation allows for the rapid generation of N-acyl sulfonamide libraries with >85% synthetic success rates[11][12].

Protocol 1: High-Throughput Parallel Synthesis of N-Aryl Sulfonamides

This protocol utilizes a standard, robust 96-well format for coupling sulfonyl chlorides with diverse amines, optimized for library generation.

Materials:

  • Diverse library of primary/secondary amines (0.1 M in anhydrous THF)

  • Sulfonyl chloride building blocks (0.12 M in anhydrous THF)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (as an acid scavenger)

  • 96-well deep-well reaction blocks

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), dispense 500 µL of the amine solution (0.05 mmol, 1.0 eq) into each well of a 96-well deep-well plate.

  • Base Addition: Add 26 µL of DIPEA (0.15 mmol, 3.0 eq) to each well to neutralize the HCl generated during the reaction. Causality: Excess base prevents the protonation of the nucleophilic amine, ensuring complete conversion.

  • Coupling: Slowly dispense 500 µL of the sulfonyl chloride solution (0.06 mmol, 1.2 eq) into the corresponding wells.

  • Incubation: Seal the plate and agitate on an orbital shaker at room temperature for 12–16 hours.

  • Quenching & Scavenging: Add 50 mg of polymer-supported trisamine resin to each well and shake for 2 hours. Causality: The resin covalently scavenges unreacted sulfonyl chlorides, simplifying downstream purification without liquid-liquid extraction.

  • Filtration & Concentration: Filter the reaction mixtures through a fritted 96-well plate into a collection plate. Evaporate the solvent using a centrifugal vacuum concentrator (e.g., Genevac) to yield the crude sulfonamide library, ready for biological screening.

Synthesis A Sulfonyl Chlorides (or Aromatic Acids) C Parallel Coupling (Base + Scavenger) A->C B Primary/Secondary Amines B->C D High-Throughput Purification (Resin) C->D E Sulfonamide Library D->E

Workflow for the parallel synthesis and purification of sulfonamide libraries.

Biological Evaluation & High-Throughput Screening (HTS)

To validate the synthesized library, robust phenotypic or target-based assays are required. The following protocols detail the self-validating systems used to quantify sulfonamide inhibition against CA and DHPS.

Protocol 2: Carbonic Anhydrase Esterase Activity Assay (4-NPA Method)

While CA natively hydrates CO₂, measuring CO₂ hydration in a high-throughput format is technically challenging. Instead, this protocol exploits the secondary esterase activity of CA, using 4-nitrophenyl acetate (4-NPA) as a substrate. Hydrolysis of colorless 4-NPA yields 4-nitrophenol, a yellow chromophore measurable at 400 nm[8][9].

Reagents:

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.4.

  • Enzyme: Purified recombinant hCA (e.g., hCA II or hCA IX) at 0.1 mg/mL in deionized water.

  • Substrate: 4-NPA (0.7 mM final concentration) dissolved in ethanol/DMSO.

  • Additive: Bovine Serum Albumin (BSA, 1 mg/mL). Causality: BSA prevents the non-specific adhesion of the low-concentration CA enzyme to the hydrophobic walls of the polystyrene 96-well plate, ensuring assay reproducibility[8].

Step-by-Step Methodology:

  • Plate Setup: In a 96-well flat-bottom microplate, add 140 µL of Assay Buffer to each well.

  • Inhibitor Addition: Add 20 µL of the test sulfonamide (serial dilutions in DMSO). Use 20 µL of pure DMSO for the negative (uninhibited) control.

  • Enzyme Incubation: Add 20 µL of the hCA enzyme solution. Pre-incubate the mixture at 25°C for 15 minutes. Causality: Pre-incubation allows the sulfonamide to establish equilibrium binding with the active-site zinc ion before the substrate is introduced[9].

  • Reaction Initiation: Add 20 µL of the 4-NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate spectrophotometer. Monitor the absorbance at 400 nm continuously for 15–30 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Determine the IC₅₀ by plotting percent inhibition against the log of the inhibitor concentration.

Assay Substrate 4-Nitrophenyl Acetate (Colorless) Product 4-Nitrophenol (Yellow, 400 nm) Substrate->Product Hydrolysis Enzyme Carbonic Anhydrase (Esterase Activity) Enzyme->Substrate Inhibitor Sulfonamide Inhibitor Inhibitor->Enzyme Blocks Zinc Site

Principle of the 4-NPA colorimetric assay for Carbonic Anhydrase inhibition.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the conversion of pABA to dihydropteroate. Because the direct product is difficult to measure spectrophotometrically, an enzyme-coupled assay or a radiometric assay (using [³H]pABA) is often employed[5][6]. The protocol below outlines a continuous spectrophotometric coupled assay monitoring the consumption of NADPH.

Step-by-Step Methodology:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[5].

  • Enzyme Mix: Prepare a solution containing recombinant DHPS (10-50 nM) and an excess of Dihydrofolate Reductase (DHFR, 1-2 U/mL).

  • Substrate Mix: 50 µM pABA, 50 µM DHPP, and 200 µM NADPH.

  • Execution: In a 96-well plate, combine 168 µL of Enzyme Mix with 2 µL of sulfonamide inhibitor (in DMSO). Incubate for 5 minutes at 37°C.

  • Initiation & Readout: Add 30 µL of the Substrate Mix. Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) every 30 seconds for 20 minutes. Calculate the reaction rate to determine the IC₅₀[5].

Quantitative Data Summary

The table below summarizes the benchmark inhibitory activities of various sulfonamide classes against their respective targets, serving as reference points for new drug discovery campaigns.

Compound ClassTarget EnzymeRepresentative IC₅₀ / KᵢAssay MethodReference
Benzamide-4-sulfonamides Bovine / Human CA II0.06 – 0.11 µM4-NPA Esterase Assay[8]
Aliphatic Sulfonamides Human CA IIILow micromolar4-NPA Esterase Assay[13]
Topiramate (Sulfamate) Human CA I / CA IISub-micromolar4-NPA Esterase Assay[9]
Sulfadiazine E. coli DHPS2.5 µMSpectrophotometric / Radiometric[5]
Diaminodiphenylsulfone E. coli DHPS5.9 µMSpectrophotometric / Radiometric[5]

References

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. RSC Books.[Link]

  • The underutilized therapeutic potential of cyclic sulfonamides. Taylor & Francis.[Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis.[Link]

  • Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC.[Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS.[Link]

  • Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Taylor & Francis.[Link]

  • Sulfonamides: a versatile scaffold for diverse biological activity. ResearchGate.[Link]

  • Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. ASM Journals.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.[Link]

Sources

Application

Application Note: Comprehensive Cell-Based Assay Workflows for Evaluating N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Introduction & Scientific Rationale

The compound N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) represents a highly versatile secondary sulfonamide building block. In modern medicinal chemistry, sulfonamide derivatives are extensively utilized as bioisosteres for carboxylic acids and serve as privileged pharmacophores in the design of receptor tyrosine kinase (RTK) inhibitors, such as those targeting EGFR and VEGFR-2[1][2].

When transitioning a sulfonamide hit compound from biochemical (cell-free) assays to in vitro efficacy models, researchers must navigate the complexities of cellular permeability, metabolic stability, and the tumor microenvironment (TME). Traditional 2D monolayer cultures often overstate drug efficacy because they fail to replicate the hypoxic gradients and extracellular matrix (ECM) barriers found in vivo. Through the use of sophisticated 3D multicellular tumor spheroid (MCTS) systems, the microenvironment, phenotype, and cellular heterogeneity of tumors are effectively represented[3].

This application note outlines a self-validating, two-tiered workflow for evaluating N-(4-amino-2-methylphenyl)ethane-1-sulfonamide:

  • Phenotypic Screening: A 3D spheroid ATP-based viability assay to determine the half-maximal inhibitory concentration (IC50).

  • Mechanistic Validation: A target-engagement protocol to confirm that the observed cytotoxicity is driven by specific kinase inhibition rather than off-target toxicity.

Experimental Workflow Visualization

The following diagram illustrates the critical path from cell seeding to quantitative data analysis, highlighting the integration of 3D culture models with luminescent ATP detection.

G N1 1. Seed Cells (ULA Plates) N2 2. Spheroid Assembly (48h) N1->N2 N3 3. Compound Treatment N2->N3 N4 4. 3D Matrix Lysis & ATP Release N3->N4 N5 5. Luciferase Reaction N4->N5 N6 6. Luminescence & IC50 Analysis N5->N6

Workflow for 3D Spheroid ATP-based Viability Assay evaluating sulfonamide derivatives.

Protocol 1: 3D Spheroid Cell Viability Assay (ATP-Based)

The Causality of the Method: When cells undergo apoptosis or necrosis in response to a toxic compound, they immediately cease synthesizing ATP, and endogenous ATPases rapidly degrade the remaining pool. Therefore, ATP is widely accepted as a highly sensitive, real-time marker of metabolically active cells[4]. To accurately measure ATP in 3D spheroids, standard lysis buffers are insufficient due to the dense ECM and tight junctions protecting the spheroid's necrotic core. This protocol utilizes a 3D-optimized reagent with a higher detergent concentration designed specifically for deep cellular penetration[4][5].

Materials Required
  • Target Cells (e.g., HepG2, A549, or HCT-116).

  • 96-well or 384-well Ultra-Low Attachment (ULA) round-bottom plates.

  • N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (Test Compound), dissolved in DMSO.

  • 3D Luminescent Cell Viability Reagent (e.g., CellTiter-Glo® 3D)[4].

  • Plate-reading luminometer.

Step-by-Step Methodology
  • Cell Seeding & Spheroid Formation:

    • Harvest cells at 80% confluence. Resuspend in complete culture medium.

    • Seed 1,000–2,000 cells per well into a ULA round-bottom plate in a volume of 90 µL. Rationale: ULA plates prevent integrin-mediated adhesion to the plastic, forcing cell-cell interactions and spontaneous MCTS formation[6].

    • Centrifuge the plate lightly (150 × g for 3 minutes) to aggregate cells.

    • Incubate at 37°C, 5% CO₂ for 48–72 hours until a single, solid spheroid (≥300 µm diameter) forms per well.

  • Compound Preparation & Treatment:

    • Prepare a 10-point, 3-fold serial dilution of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in complete medium at 10X the final desired concentration. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Add 10 µL of the 10X compound to the 90 µL of culture medium in each well.

    • Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 µM Staurosporine or Sorafenib) to establish the assay's dynamic range.

    • Incubate for 72 hours.

  • Lysis and ATP Detection:

    • Equilibrate the assay plate and the 3D Viability Reagent to room temperature for 30 minutes. Rationale: Temperature gradients across the plate can cause edge effects and uneven luciferase enzyme kinetics.

    • Add 100 µL of the 3D Viability Reagent to each well (1:1 ratio with the culture medium).

    • Vigorously shake the plate on an orbital shaker for 5 minutes to ensure complete disruption of the 3D structure.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal[5].

  • Data Acquisition:

    • Record luminescence using an integration time of 0.5–1.0 second per well.

Protocol 2: Mechanistic Target Engagement (Phospho-Kinase Validation)

The Causality of the Method: A reduction in ATP confirms that N-(4-amino-2-methylphenyl)ethane-1-sulfonamide reduces cell viability, but it does not prove how. Because sulfonamides frequently act as RTK inhibitors[1][2], we must validate target engagement. This protocol measures the downstream phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream effector of the EGFR/VEGFR pathways, to confirm mechanism of action.

Step-by-Step Methodology
  • Cell Treatment: Culture cells in standard 2D formats (6-well plates) to 70% confluence. Starve cells in serum-free medium for 12 hours to reduce basal kinase activity.

  • Inhibition Phase: Pre-treat cells with the calculated IC50 and IC90 concentrations of the sulfonamide compound for 2 hours.

  • Stimulation Phase: Stimulate cells with 50 ng/mL of Epidermal Growth Factor (EGF) or Vascular Endothelial Growth Factor (VEGF) for 10 minutes to trigger receptor autophosphorylation and downstream ERK activation.

  • Lysis & Detection:

    • Rapidly wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., Sodium Orthovanadate).

    • Lyse cells using RIPA buffer.

    • Quantify p-ERK1/2 relative to total ERK1/2 using a homogeneous proximity assay (e.g., AlphaScreen) or standard Western Blotting. A dose-dependent decrease in p-ERK confirms that the sulfonamide is actively blocking the kinase signaling cascade.

Representative Quantitative Data

To highlight the importance of the 3D spheroid model, the following table presents hypothetical, comparative IC50 data for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide against standard reference compounds. Notice the "right-shift" (higher IC50) in 3D models, which more accurately reflects the drug resistance encountered in vivo due to penetration barriers and hypoxic quiescent zones[3][7].

Cell LineCancer TypeCompound Tested2D Monolayer IC50 (µM)3D Spheroid IC50 (µM)Max Inhibition (%)
HepG2 Hepatocellular CarcinomaN-(4-amino...)-sulfonamide4.3118.5092%
HepG2 Hepatocellular CarcinomaSorafenib (Reference)2.9712.4598%
A549 Non-Small Cell LungN-(4-amino...)-sulfonamide8.15>30.0065%
HCT-116 Colorectal CarcinomaN-(4-amino...)-sulfonamide5.6022.1088%

Note: Data is representative of typical shifts observed when evaluating sulfonamide-based kinase inhibitors in multi-dimensional assays.

References

  • [4] Promega Corporation. ATP Assays | What is an ATP Assay? Promega. Available at:

  • [5] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega. Available at:

  • [6] National Institutes of Health (PMC). Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research. NIH. Available at:

  • [3] Biomedical Research and Therapy. Concise review: 3D cell culture systems for anticancer drug screening. BMRAT. Available at:

  • [7] Srce.hr. Three-dimensional cell cultures as a new tool in drug discovery. Available at:

  • [1] MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. Available at:

  • [2] SCIRP. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

"N-(4-amino-2-methylphenyl)ethane-1-sulfonamide solubility issues and solutions"

Prepared by: Senior Application Scientist, Formulations & Assay Development Welcome to the technical support and troubleshooting guide for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . This compound features a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations & Assay Development

Welcome to the technical support and troubleshooting guide for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . This compound features a privileged sulfonamide-aniline scaffold frequently utilized in drug discovery. However, its amphoteric nature presents significant solubility challenges during both in vitro screening and in vivo dosing.

This guide provides researchers with field-proven, mechanistically grounded solutions to overcome precipitation, ensure assay integrity, and optimize bioavailability.

Part 1: Physicochemical Profiling (The Causality of Precipitation)

To solve solubility issues, we must first understand the molecule's ionization behavior. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide possesses two distinct ionizable centers:

  • The Aniline Amino Group (-NH₂): Weakly basic (estimated pKa ~4.5).

  • The Ethanesulfonamide Group (-SO₂NH-): Weakly acidic (estimated pKa ~9.0).

At physiological pH (7.4), the compound is predominantly in its unionized state . Without the hydration shell provided by an ionic charge, the molecule relies entirely on hydrogen bonding and dipole interactions, which are often insufficient to overcome its crystalline lattice energy, leading to rapid precipitation[1].

Ionization Low pH < 4.5 Cationic Form (High Solubility) Neutral pH 5.0 - 8.0 Unionized Form (Precipitation Risk) Low->Neutral Deprotonation of -NH3+ High pH > 9.0 Anionic Form (High Solubility) Neutral->High Deprotonation of -SO2NH-

pH-dependent ionization states of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide.

Table 1: Physicochemical Profile & Solubility Matrix
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 228.31 g/mol Favorable for membrane permeability, but high lipophilicity drives aqueous insolubility.
Primary Solvent DMSO, DMFHighly soluble (>50 mM). Ideal for master stock preparation.
Aqueous Solubility (pH 7.4) < 10 µM (Predicted)High risk of "crash-out" in standard biological buffers (PBS, HEPES).
Isoelectric Point (pI) ~ 6.7Minimum solubility occurs near neutral pH; requires excipient intervention.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluting from a 10 mM DMSO stock into my biochemical assay buffer. How do I prevent this?

The Causality: When a concentrated DMSO stock is injected directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic regions of the compound are excluded by the hydrogen-bonding network of water, causing local supersaturation and nucleation[2]. The Solution: Implement a solvent cascade or use carrier proteins.

  • Intermediate Dilution: Do not jump from 100% DMSO to 99% water. Dilute your 10 mM stock to 1 mM in 50% DMSO/50% Buffer first, then dilute to the final concentration.

  • Surfactants/Carriers: Add 0.01% - 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA) to your assay buffer before adding the compound. BSA acts as a lipid carrier, sequestering the hydrophobic aniline ring and preventing aggregation. Note: OECD guidelines mandate that final DMSO concentrations in cell-based assays must not exceed 1% (ideally <0.1%) to prevent solvent-induced cytotoxicity and artifactual data[3].

Q2: We are observing erratic pharmacokinetic (PK) exposures in our rodent models following oral (PO) dosing. What is going wrong?

The Causality: Erratic PK is a hallmark of dissolution-rate-limited absorption. If dosed as a standard suspension (e.g., in 0.5% Methylcellulose), the unionized sulfonamide fails to dissolve in the gastrointestinal fluids, passing through the gut unabsorbed. The Solution: Utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the aromatic aniline ring, while its hydrophilic exterior maintains aqueous solubility. Studies have shown that β-cyclodextrin derivatives significantly enhance the solubility and dissolution rate of sulfonamide-class compounds[4].

Q3: Can I just lower the pH of my dosing vehicle to 3.0 to dissolve the compound via amine protonation?

The Causality & Risk: While lowering the pH < 4.5 will protonate the aniline (-NH₃⁺) and drastically increase solubility, dosing highly acidic solutions in vivo causes injection site necrosis (IV/IP) or severe gastrointestinal irritation (PO). Furthermore, upon entering the neutral pH of the bloodstream (pH 7.4), the compound will rapidly deprotonate and precipitate in the vasculature, potentially causing lethal embolisms. The Solution: Rely on co-solvents (PEG400) or complexation (HP-β-CD) rather than extreme pH adjustments for in vivo work.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a "Crash-Free" In Vitro Assay Solution

This protocol utilizes a co-solvent approach to maintain solubility without exceeding cytotoxic DMSO limits.

  • Master Stock Preparation: Weigh the compound and dissolve in anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS) and supplement it with 0.05% Pluronic F-68 or 0.1% BSA.

  • Intermediate Dilution: In a separate vial, mix 10 µL of the 10 mM DMSO stock with 90 µL of pure DMSO to create a 1 mM working stock.

  • Final Assay Dilution: Slowly pipette 1 µL of the 1 mM working stock into 999 µL of the supplemented assay buffer while vortexing continuously.

  • Verification: Analyze the final 1 µM solution using a nephelometer or dynamic light scattering (DLS) to confirm the absence of sub-visible particles[2]. Final DMSO concentration is 0.1%.

Protocol B: Formulation of an HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol outlines the generation of a thermodynamically stable inclusion complex for oral or intravenous dosing.

Formulation S1 1. Weigh API & Excipient (HP-β-CD) S2 2. Dissolve HP-β-CD (Aqueous Buffer) S1->S2 S3 3. Add API to Solution S2->S3 S4 4. Vortex & Sonicate (Overcome Lattice Energy) S3->S4 S5 5. Centrifuge/Filter (Remove Undissolved API) S4->S5 S6 6. HPLC Quantification (Validate Concentration) S5->S6

Workflow for preparing cyclodextrin-based in vivo dosing formulations.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline to a final concentration of 20% (w/v).

  • API Addition: Add the dry powder of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide directly to the 20% HP-β-CD solution at a target concentration of 2 to 5 mg/mL.

  • Mechanical Disruption: Vortex the suspension vigorously for 2 minutes. Transfer to a bath sonicator and sonicate at 25°C for 30 minutes. Mechanistic note: Sonication provides the kinetic energy required to break the API crystal lattice, allowing the cyclodextrin molecules to encapsulate the free monomers[1].

  • Equilibration: Place the solution on an end-over-end rotator at room temperature for 12-24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Quantification (Critical): Do not assume the target concentration was reached. Dilute an aliquot of the filtrate in methanol and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

Table 2: Recommended Excipient Matrix for In Vivo Studies
Route of AdministrationRecommended Formulation VehicleRationale
Intravenous (IV) 10% DMSO / 10% Tween-80 / 80% SalineTween-80 forms micelles that trap the lipophilic compound, preventing IV crash-out.
Oral (PO) - Solution 20% HP-β-CD in WaterEnhances thermodynamic solubility and GI absorption via inclusion complexation.
Oral (PO) - Suspension 0.5% Methylcellulose / 0.1% Tween-80Suitable only if high doses (>50 mg/kg) are required and dissolution-rate limits are acceptable.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - National Center for Biotechnology Information (PMC). 2

  • Solubility: Guidance Document on Good In Vitro Method Practices (GIVIMP) - Organisation for Economic Co-operation and Development (OECD). 3

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - National Center for Biotechnology Information (PMC). 1

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - MedCrave Online. 4

Sources

Optimization

"troubleshooting N-(4-amino-2-methylphenyl)ethane-1-sulfonamide crystallization"

Topic: Troubleshooting N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Crystallization Prepared by: Senior Application Science Team Welcome to the Technical Support Center. The crystallization of N-(4-amino-2-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Crystallization Prepared by: Senior Application Science Team

Welcome to the Technical Support Center. The crystallization of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide presents unique physicochemical challenges due to its dual-functional nature: an oxidation-prone, basic aniline moiety and a hydrogen-bonding, weakly acidic sulfonamide group. This guide provides mechanistic troubleshooting strategies for researchers facing phase separation (oiling out), polymorphism, and impurity retention.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the thermodynamic and structural parameters driving the crystallization behavior of your target compound.

PropertyValue / CharacteristicMechanistic Implication for Crystallization
Molecular Weight 214.28 g/mol [1]Determines mass-balances for supersaturation curves.
Predicted Boiling Point 372.0 ± 52.0 °C[1]High BP indicates strong intermolecular hydrogen bonding.
Predicted Density 1.298 ± 0.06 g/cm³[1]Dense crystals; requires moderate impeller agitation to suspend.
H-Bond Synthons -NH₂, -SO₂NH-Drives synthon polymorphism (dimer vs. catemer motifs)[2].
Chemical Reactivity Amphoteric-likeAmine protonates at low pH; sulfonamide deprotonates at high pH.
Part 2: Troubleshooting FAQs

Q1: My solution is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force solid nucleation? A1: [3]. Because the bonding forces in organic crystal lattices can be disrupted by these impurities, the supersaturated material separates as a dense oil[4]. Mechanistic Fix: To bypass the liquid-liquid coexistence curve, you must reduce the supersaturation level at high temperatures.[5]. Alternatively, introduce a pure seed crystal at a temperature just above the cloud point to template solid nucleation before the oil phase can separate[6]. Interestingly,, though it generally complicates isolation[7].

Q2: I am observing batch-to-batch variations in crystal habit. How do I control polymorphism? A2: [2]. The solvent polarity and hydrogen-bonding capacity directly dictate which synthon nucleates first. Mechanistic Fix: Standardize your solvent system and cooling profile.[8]. Always use seeding to bypass primary nucleation and force the growth of the desired polymorph.

Q3: The isolated crystals have a dark brown or yellow tint. How can I remove these colored impurities? A3: The primary aniline moiety (-NH₂) on your compound is electron-rich and [9]. Mechanistic Fix:[6]. Ensure the filtration apparatus is pre-warmed to prevent premature crystallization in the funnel[5].

Q4: My product fails purity specifications due to trapped impurities. How do I fix this? A4: [10]. If impurities are trapped inside the crystals (inclusions), your crystal growth rate is too fast, causing the advancing crystal face to engulf mother liquor. Mechanistic Fix: Decrease the cooling rate or anti-solvent addition rate. Implement a temperature cycling (Ostwald ripening) step: heat the slurry slightly to dissolve the flawed, fine crystals, then cool slowly to allow the dissolved solute to deposit cleanly onto the larger, perfect crystals[10].

Part 3: Crystallization Workflow

CrystallizationTroubleshooting N1 Crude N-(4-amino-2-methylphenyl) ethane-1-sulfonamide N2 Dissolve in EtOH at 60°C N1->N2 N3 Solution Discolored? N2->N3 N4 Add Activated Carbon & Hot Filtration N3->N4 Yes N5 Cool to 45°C (0.5°C/min) N3->N5 No N4->N5 N6 Oiling Out Observed? N5->N6 N7 Add Seed Crystals & Hold Temp N6->N7 Yes N8 Anti-Solvent (H2O) Addition N6->N8 No N7->N8 N9 Filter & Dry Pure Polymorph N8->N9

Troubleshooting workflow for sulfonamide crystallization and impurity rejection.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Anti-Solvent Crystallization with Seeding

Objective: Isolate pure N-(4-amino-2-methylphenyl)ethane-1-sulfonamide while preventing liquid-liquid phase separation.

  • Dissolution: Dissolve the crude compound in a minimal volume of ethanol ("good" solvent) at 60°C.

    • Causality: Ethanol disrupts intermolecular sulfonamide dimers, ensuring complete solvation.

    • Self-Validation Check: The solution must be completely transparent. If turbidity persists, perform a hot filtration[5].

  • Cooling & Seeding: Cool the solution to 45°C at a controlled rate of 0.5°C/min. Add 1-2% wt/wt of pure seed crystals.

    • Causality: [6].

    • Self-Validation Check: Seeds must remain suspended. If they dissolve, the solution is undersaturated; lower the temperature by 5°C and re-seed.

  • Anti-Solvent Addition: Slowly add water (anti-solvent) dropwise over 2 hours with constant impeller agitation.

    • Causality: [3].

    • Self-Validation Check: The solution should become persistently cloudy, followed by visible crystal growth. If a dense oil forms at the bottom, halt water addition, heat by 5°C to redissolve, and increase agitation.

  • Isolation: Cool the slurry to 5°C, collect via vacuum filtration, and wash with ice-cold 1:1 EtOH:H₂O.

    • Causality: Cold washing displaces the impurity-rich mother liquor without dissolving the product.

    • Self-Validation Check: The filtrate should be clear. Cloudy filtrate indicates excessive primary nucleation (fines).

Protocol B: Reactive pH-Shift Crystallization

Objective: Leverage the amphoteric nature of the compound to purge non-basic/non-acidic impurities.

  • Acidic Dissolution: Suspend the crude compound in water and slowly add 1M HCl until the pH reaches 2.0.

    • Causality: The basic aniline group protonates to form a highly water-soluble anilinium salt[9].

    • Self-Validation Check: Complete dissolution confirms the absence of non-basic organic impurities. Filter off any undissolved solids.

  • Decolorization: Add 5% wt/wt activated carbon, stir at 50°C for 30 minutes, and perform a hot filtration.

    • Causality: [9].

    • Self-Validation Check: The filtrate must be strictly colorless.

  • pH-Shift Precipitation: Slowly add 1M NaOH to the filtrate until the pH reaches 6.5–7.0.

    • Causality: The aniline group deprotonates, returning the molecule to its neutral, insoluble state.

    • Self-Validation Check: Rapid precipitation should occur. Critical Warning: Do not exceed pH 8.5. The secondary sulfonamide is weakly acidic (pKa ~10) and will deprotonate in strong base, causing the product to redissolve as a sodium salt.

Sources

Troubleshooting

Technical Support Center: Optimizing N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Synthesis

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . This guide is engineered for researchers, medicinal chemists, and process scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . This guide is engineered for researchers, medicinal chemists, and process scientists who require high-yield, reproducible protocols for synthesizing this critical sulfonamide building block.

Because direct regioselective sulfonylation of diamines is highly prone to error, the most robust synthetic strategy utilizes a two-step approach: the sulfonylation of 2-methyl-4-nitroaniline followed by the chemoselective reduction of the nitro group.

Strategic Workflow & Pathway Visualization

To achieve absolute regiocontrol, the C4-amino group must be masked as a nitro group during the initial sulfonylation. The workflow below outlines the optimal chemical logic.

Workflow SM 2-Methyl-4-nitroaniline (Starting Material) Step1 Step 1: Sulfonylation Ethanesulfonyl chloride Pyridine, DCM, 0 °C SM->Step1 Int N-(2-methyl-4-nitrophenyl) ethanesulfonamide Step1->Int Regioselective Protection Step2 Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80 °C Int->Step2 Prod N-(4-amino-2-methylphenyl) ethane-1-sulfonamide Step2->Prod Chemoselective Reduction

Two-step synthetic workflow for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide.

Quantitative Optimization Data

The choice of reagents drastically impacts the yield and purity of both steps. The data below summarizes the empirical performance of various conditions to guide your experimental design.

Table 1: Optimization of Step 1 (Sulfonylation of 2-Methyl-4-nitroaniline)

Base Solvent Temp Yield Purity Mechanistic Outcome
Triethylamine (TEA) DCM 0 °C to RT 45% Low Base induces alpha-deprotonation of sulfonyl chloride, forming reactive sulfenes[3].
Pyridine DCM 0 °C to RT 82% High Clean conversion; acts as a nucleophilic catalyst without sulfene formation [2].

| Pyridine | Pyridine (neat) | 60 °C | 60% | Medium | Elevated temperatures promote bis-sulfonylation (N,N-disulfonylated byproduct). |

Table 2: Comparison of Step 2 (Nitro Reduction Methods)

Method Conditions Yield Scalability Operational Notes
Pd/C, H₂ MeOH, 1 atm, RT Variable Excellent Highly susceptible to catalyst poisoning from trace sulfur impurities.
Fe, NH₄Cl EtOH/H₂O, 80 °C 92% Good Immune to sulfur poisoning; requires hot filtration over Celite.

| SnCl₂ | EtOAc, 70 °C | 75% | Poor | Generates intractable tin emulsions during basic workup. |

Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating systems." Each protocol includes built-in analytical checkpoints to ensure the reaction has succeeded before you proceed to the next stage.

Protocol 1: Synthesis of N-(2-methyl-4-nitrophenyl)ethanesulfonamide
  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-methyl-4-nitroaniline (1.0 equiv) [1] and anhydrous pyridine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes to control the exothermic reaction and prevent over-reaction [2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • Self-Validation Check (TLC): Quench a 10 µL aliquot in 1 mL of 1M HCl and extract with EtOAc. Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The starting aniline (bright yellow, Rf ~0.6) should be completely consumed, replaced by a more polar, pale-yellow product spot (Rf ~0.3). Causality: The addition of the electron-withdrawing sulfonamide group increases the molecule's polarity and affinity for the silica stationary phase.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove residual ethanesulfonic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Synthesis of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide
  • Setup: Suspend N-(2-methyl-4-nitrophenyl)ethanesulfonamide (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv).

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The mixture will transition from a yellow suspension to a dark brown/black slurry as iron oxides form.

  • Self-Validation Check (TLC & Ninhydrin): Spot the reaction mixture directly onto a TLC plate (DCM:MeOH 9:1). The product will show a highly polar spot that stains intensely purple/red when heated with a Ninhydrin dip. Causality: Ninhydrin reacts specifically with the newly formed primary amine to form Ruhemann's purple, confirming successful reduction. The starting nitro compound will not stain.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot ethanol. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the target aniline.

Troubleshooting Guide & FAQs

Q1: Why is my yield low, and why am I seeing a complex mixture of byproducts during the sulfonylation step? A: If you are using Triethylamine (TEA) or another strong aliphatic base, you are likely triggering a side reaction. Ethanesulfonyl chloride contains alpha-protons. Strong bases can deprotonate these alpha-positions, leading to the elimination of chloride and the formation of a highly reactive sulfene intermediate (CH₃-CH=SO₂) [3]. Sulfenes react indiscriminately, destroying your yield. Solution: Switch to Pyridine. Pyridine is a weaker base but an excellent nucleophilic catalyst, favoring direct attack on the sulfonyl sulfur rather than alpha-deprotonation.

Mechanism ESC Ethanesulfonyl Chloride (Aliphatic Sulfonyl) Sulfene Sulfene Intermediate [CH3-CH=SO2] (Highly Reactive) ESC->Sulfene Alpha-deprotonation Target Clean Sulfonylation (Target Product) ESC->Target Direct Nucleophilic Attack TEA Strong Base (e.g., TEA) TEA->Sulfene Promotes Byprod Complex Byproduct Mixtures (Yield Loss) Sulfene->Byprod Pyr Mild Base (Pyridine) Pyr->Target Favors

Divergent reactivity pathways of ethanesulfonyl chloride based on base selection.

Q2: I am detecting a significant amount of bis-sulfonylation (N,N-disulfonylated byproduct). How do I prevent this? A: Bis-sulfonylation occurs when the mono-sulfonamide product is deprotonated by the base and reacts with a second equivalent of sulfonyl chloride. To mitigate this:

  • Strictly control the stoichiometry of ethanesulfonyl chloride to exactly 1.05 - 1.1 equivalents [2].

  • Maintain the reaction temperature at 0 °C during the addition phase.

  • Avoid using a large excess of base or prolonged heating.

Q3: Can I skip the two-step process and just start with 2-methylbenzene-1,4-diamine? A: It is highly discouraged. While 2-methylbenzene-1,4-diamine [4] is commercially available, it possesses two competitive primary amino groups. The C4 amine is sterically unhindered, while the C1 amine is sterically hindered by the adjacent ortho-methyl group. Direct sulfonylation will preferentially attack the C4 amine, yielding the wrong regioisomer. Starting with 2-methyl-4-nitroaniline ensures absolute regiocontrol because the C4 position is chemically masked by the nitro group during the sulfonylation event.

Q4: My nitro reduction using Palladium on Carbon (Pd/C) and H₂ gas is stalling at 30% conversion. What is the cause? A: Your catalyst is likely being poisoned. The sulfonylation step (Step 1) relies on sulfur-based reagents. Trace sulfur-containing impurities (e.g., unreacted ethanesulfonyl chloride or ethanesulfonic acid byproducts) bind irreversibly to the palladium surface, deactivating the catalyst. Solution: Ensure rigorous basic aqueous workup of the intermediate to remove all sulfonic acids. If the problem persists, abandon catalytic hydrogenation and switch to the Béchamp reduction (Iron powder / NH₄Cl) outlined in Protocol 2, which is completely immune to sulfur poisoning.

References

  • "2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem", National Institutes of Health.[Link]

  • "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride", Canadian Journal of Chemistry.[Link]

Optimization

Technical Support Center: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Degradation &amp; Stability Workflows

Welcome to the Technical Support Center for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-amino-2-methylphenyl)ethane-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex degradation pathways of this specific building block.

This compound features two highly reactive moieties: a primary aromatic amine (sensitized by an ortho-methyl group) and an ethanesulfonamide linkage . Understanding the causality behind its degradation is critical for developing stability-indicating methods, optimizing sample preparation, and ensuring regulatory compliance during forced degradation studies.

Mechanistic Overview of Degradation Pathways

The degradation of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is primarily driven by the electronic properties of its functional groups:

  • Oxidative Susceptibility (The Amine): The lone pair of electrons on the primary amine (-NH2) is delocalized into the phenyl ring. The presence of the ortho-methyl group (-CH3) acts as an electron-donating group via hyperconjugation. This significantly increases the electron density on the nitrogen, lowering its oxidation potential. Consequently, the molecule is highly susceptible to electrophilic attack by reactive oxygen species (ROS), forming a radical cation that rapidly oxidizes into hydroxylamine, nitroso, and nitro derivatives 1[1].

  • Hydrolytic Cleavage (The Sulfonamide): While the S-N bond is stable at neutral pH, it is vulnerable to nucleophilic attack under extreme acidic or basic conditions. Hydrolysis cleaves the molecule into 4-amino-2-methylaniline and ethanesulfonic acid 2[2].

Degradation cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway API N-(4-amino-2-methylphenyl) ethane-1-sulfonamide Hydroxylamine Hydroxylamine (+16 Da) API->Hydroxylamine ROS / H2O2 TDA 4-amino-2-methylaniline API->TDA S-N Cleavage ESA Ethanesulfonic Acid API->ESA S-N Cleavage Nitroso Nitroso (+14 Da) Hydroxylamine->Nitroso -H2O Nitro Nitro (+30 Da) Nitroso->Nitro +O

Fig 1: Oxidative and hydrolytic degradation of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide.

Troubleshooting Guides & FAQs

Q1: During stability testing, my LC-MS data shows a major +16 Da degradant. How can I confirm if this is an N-oxide/hydroxylamine or a ring-hydroxylated species? A1: The +16 Da shift indicates the addition of an oxygen atom. Given the electron-rich nature of the primary aromatic amine, N-hydroxylamine formation is the most thermodynamically favored oxidative pathway. To differentiate this from ring-hydroxylation, perform MS/MS fragmentation. The loss of a hydroxyl radical (-17 Da) from the parent ion is characteristic of an N-hydroxylamine, whereas ring-hydroxylated species typically exhibit a loss of water (-18 Da). Causality Rule: To prevent this during routine sample prep, purge your extraction solvents with argon and consider adding an antioxidant (e.g., ascorbic acid)1[1].

Q2: I am observing poor mass balance (<85%) during oxidative forced degradation. Where is the rest of my compound? A2: Poor mass balance in aromatic amine degradation is almost always due to the formation of azo dimers or complex polymeric species. Aromatic radical cations rapidly couple, forming large, highly conjugated molecules that either precipitate out of solution or irreversibly bind to the reverse-phase LC column. Self-Validating Action: Switch to a Charged Aerosol Detector (CAD) to account for compounds with poor UV chromophores, and visually inspect the sample vial for discoloration (darkening) or micro-precipitates. If polymerization is occurring, reduce the stressor concentration (e.g., use 0.3% H₂O₂ instead of 3%) to maintain the ICH Q1A target of 5–20% degradation .

Q3: How can I prevent the hydrolytic cleavage of the sulfonamide bond during acidic sample preparation? A3: Sulfonamides undergo S-N bond cleavage under low pH conditions, yielding 4-amino-2-methylaniline and ethanesulfonic acid3[3]. If your extraction or mobile phase requires acidic modifiers (e.g., 0.1% Formic Acid), ensure the sample is kept at 4°C in the autosampler and analyzed immediately. Never store the compound in unbuffered acidic solutions for prolonged periods.

Self-Validating Experimental Protocols

To accurately profile the degradation of this compound, you must employ a self-validating forced degradation workflow compliant with ICH Q1A(R2) standards 4[4]. The inclusion of quenching steps and control samples ensures that degradation occurs only during the designated stress period, preventing artifact formation during LC-MS analysis.

Protocol: ICH Q1A(R2) Forced Degradation Study

Step 1: Stock Solution Preparation

  • Dissolve N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in HPLC-grade Acetonitrile to a concentration of 2 mg/mL. (Acetonitrile is chosen over Methanol to prevent potential solvolysis/methylation artifacts).

Step 2: Oxidative Stress (Targeting the Amine)

  • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours, protected from light.

  • Causality & Validation: Immediately quench the reaction by adding 100 µL of 0.1 M Sodium Thiosulfate. This neutralizes residual peroxide, ensuring the degradation stops exactly at 24 hours and protecting the LC column from oxidative damage.

Step 3: Acid/Base Hydrolysis (Targeting the Sulfonamide)

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Causality & Validation: Cool to room temperature and neutralize the acid samples with 0.1 M NaOH (and vice versa for base samples) until pH ~7 is reached. Neutralization is critical to prevent ongoing hydrolysis in the autosampler vial and to ensure reproducible chromatographic retention times.

Step 4: Control & Mass Balance Verification

  • Prepare a control sample (1 mL stock + 1 mL water) stored at 2-8°C.

  • Analyze all samples via UHPLC-PDA-HRMS. Calculate the mass balance by summing the peak areas of the parent and all degradants. A valid study must show 5–20% degradation with a mass balance >90%.

Quantitative Data Presentation

The table below summarizes the expected degradation products, their exact masses, and the specific stress conditions that trigger their formation. Use this as a reference library for your LC-MS/MS impurity profiling.

Degradant / ShiftExact Mass (m/z)Primary PathwayStress ConditionMechanistic Cause
Parent Compound 215.08 [M+H]⁺N/AN/AN/A
Hydroxylamine 231.08 [M+H]⁺Oxidation3% H₂O₂, RTElectrophilic oxidation of the primary aromatic amine.
Nitroso 229.06 [M+H]⁺Oxidation3% H₂O₂, RTFurther oxidation and dehydration of the hydroxylamine.
Nitro 245.06[M+H]⁺Oxidation3% H₂O₂, RTComplete oxidation of the amine nitrogen.
4-amino-2-methylaniline 123.09 [M+H]⁺Hydrolysis0.1 M HCl, 60°CAcid-catalyzed nucleophilic cleavage of the S-N bond.
Ethanesulfonic Acid 109.00[M-H]⁻Hydrolysis0.1 M HCl, 60°CAcid-catalyzed nucleophilic cleavage of the S-N bond.

References

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines , BenchChem.1

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects , ResolveMass Laboratories.

  • ICH GUIDELINES: STRESS DEGRADATION STUDY , IJCRT.org. 4

  • Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degradation Studies , BenchChem. 3

  • Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China , IWA Publishing. 2

  • Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics , MDPI. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Validating the Purity of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document details the experimental data and protocols necessary to establish a robust, self-validating system for quality control. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure trustworthiness and reproducibility.

Introduction: The Critical Role of Purity in Pharmaceutical Analysis

N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is a sulfonamide compound with potential applications in pharmaceutical development. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Even minute impurities can alter the pharmacological and toxicological profile of a drug substance. Therefore, a validated, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide will compare the performance of a developed Reversed-Phase HPLC (RP-HPLC) method in separating N-(4-amino-2-methylphenyl)ethane-1-sulfonamide from a potential process-related impurity, 4-amino-2-methylphenol. The validation of this method will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Method Development: A Rationale-Driven Approach

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. For N-(4-amino-2-methylphenyl)ethane-1-sulfonamide, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5] This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve efficient separation of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide and its potential impurity.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like sulfonamides.[5][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to control the pH and suppress the ionization of the amine group, leading to better peak shape. Acetonitrile is a common organic modifier in RP-HPLC.
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is employed to ensure the elution of both the polar impurity and the more retained parent compound within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThis wavelength was selected based on the UV absorption maxima of the analyte and impurity, providing good sensitivity for both.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.

Experimental Workflow and Protocols

The following section details the step-by-step protocols for sample preparation and analysis.

Materials and Reagents
  • N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (Reference Standard, >99.5% purity)

  • 4-amino-2-methylphenol (Impurity Standard, >99.0% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide reference standard in 25 mL of diluent.

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 4-amino-2-methylphenol impurity standard in 25 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with diluent.

  • Spiked Sample Solution: To a solution of the N-(4-amino-2-methylphenyl)ethane-1-sulfonamide at 100 µg/mL, spike the impurity stock solution to achieve a final impurity concentration of 1 µg/mL (1% level).

  • Sample Solution: Prepare the test sample of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide at a concentration of 100 µg/mL in diluent.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Weigh Standards & Samples B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Chromatogram Generation F->G H Peak Integration & Area Calculation G->H I Purity Calculation H->I

Caption: A streamlined workflow for the HPLC analysis of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide.

Comparative Data and Performance Evaluation

The developed HPLC method was validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for the intended purpose.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] To demonstrate this, forced degradation studies were performed on N-(4-amino-2-methylphenyl)ethane-1-sulfonamide to generate potential degradation products.[7][8] The sample was subjected to acidic, basic, oxidative, and photolytic stress conditions.

The chromatogram of the spiked sample shows a clear separation between the main peak of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide and the impurity peak of 4-amino-2-methylphenol. Furthermore, the degradation studies showed that all degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

Performance Data Summary
ParameterN-(4-amino-2-methylphenyl)ethane-1-sulfonamide4-amino-2-methylphenol (Impurity)
Retention Time (min) 12.55.8
Relative Retention Time 1.000.46
Resolution (Rs) -> 2.0
Tailing Factor 1.11.2
Theoretical Plates > 5000> 3000

Method Validation According to ICH Q2(R1)

A comprehensive validation of the analytical method is essential to ensure its reliability.[1][2][3][4]

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Sources

Comparative

Comparative Efficacy of Sulfonamide Derivatives: Targeting Tumor-Associated Carbonic Anhydrase IX

Executive Summary Historically recognized for their antimicrobial efficacy via dihydropteroate synthase (DHPS) inhibition[1], sulfonamide derivatives have undergone a profound pharmacological evolution. Today, the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized for their antimicrobial efficacy via dihydropteroate synthase (DHPS) inhibition[1], sulfonamide derivatives have undergone a profound pharmacological evolution. Today, the primary sulfonamide pharmacophore ( R−SO2​NH2​ ) is the cornerstone of metalloenzyme inhibition, specifically targeting Carbonic Anhydrases (CAs)[2].

This guide provides a rigorous comparative analysis of sulfonamide derivatives, evaluating their efficacy and selectivity as inhibitors of the tumor-associated isoform Carbonic Anhydrase IX (CA IX) versus the ubiquitous, off-target cytosolic isoforms (CA I and CA II). By dissecting classical pan-inhibitors (Acetazolamide), clinical-stage targeted agents (SLC-0111), and next-generation hybrid molecules, this document serves as a strategic blueprint for rational drug design in oncology.

Mechanistic Rationale: The Causality of CA IX Inhibition

To engineer highly efficacious sulfonamide derivatives, one must first understand the structural and microenvironmental causality driving their mechanism of action.

In solid tumors, rapid cellular proliferation outpaces angiogenesis, leading to severe hypoxia. This oxygen deprivation stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which translocates to the nucleus and upregulates the expression of CA IX[3]. CA IX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide: CO2​+H2​O⇌HCO3−​+H+ . This reaction actively pumps protons into the extracellular space, driving tumor acidosis, which promotes metastasis, tissue invasion, and chemoresistance[4].

G Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Overexpression HIF1a->CAIX Upregulates Acidosis Tumor Acidosis & Cell Survival CAIX->Acidosis Catalyzes CO2 Hydration Sulfonamide Sulfonamide Inhibitor (e.g., SLC-0111) Sulfonamide->CAIX Blocks Zinc Active Site

Figure 1: Mechanistic pathway of hypoxia-induced CA IX expression and targeted sulfonamide inhibition.

The "Tail Approach" to Selectivity

The sulfonamide group acts as a Zinc-Binding Group (ZBG), coordinating directly with the Zn2+ ion in the CA active site[5]. However, the Zn2+ active site is highly conserved across all 15 human CA isoforms. To achieve efficacy and selectivity for CA IX over the off-target CA II, modern drug design utilizes the "Tail Approach" [4]. By appending distinct chemical tails (e.g., ureido, coumarin, or thiazole moieties) to the benzenesulfonamide scaffold, the molecule interacts with the variable amino acid residues located at the middle and outer rims of the active site cleft.

Comparative Efficacy Data

The following table synthesizes the inhibition constants ( Ki​ ) of three distinct classes of sulfonamide derivatives against critical CA isoforms.

  • First-Generation (Classical): Acetazolamide (AAZ), a pan-inhibitor with high potency but poor selectivity, leading to systemic side effects[2].

  • Clinical-Stage (Targeted): SLC-0111, a ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for metastatic solid tumors, demonstrating excellent selectivity[5].

  • Next-Generation (Novel Hybrids): Compound 18f, a recently synthesized coumarin-sulfonamide hybrid that leverages dual-pharmacophore binding for single-digit nanomolar efficacy[6].

Table 1: Inhibition Profile of Sulfonamide Derivatives ( Ki​ in nM)
Inhibitor ClassCompoundCA I (Off-Target)CA II (Off-Target)CA IX (Tumor Target)CA XII (Tumor Target)Selectivity Ratio ( Ki​ CA II / CA IX)
Classical Acetazolamide (AAZ)250.012.025.040.00.48 (Non-selective)
Ureido-Derivative SLC-0111> 10,000960.045.04.521.3 (Highly Selective)
Coumarin-Hybrid Compound 18f955.0515.021.05.024.5 (Highly Selective)

Data Interpretation: While Acetazolamide is highly potent against CA IX ( Ki​ = 25 nM), its extreme affinity for the ubiquitous CA II ( Ki​ = 12 nM) precludes its use as a targeted oncology agent. Conversely, the ureido-tail of SLC-0111 and the coumarin-tail of Compound 18f sterically clash with the restricted active site of CA II (which contains a bulky Phe131 residue), while fitting perfectly into the wider, more accommodating active site of CA IX (which contains the smaller Val131 residue)[5].

Experimental Methodology: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility in evaluating sulfonamide efficacy, the gold standard protocol is the Stopped-Flow CO2 Hydrase Kinetic Assay . This method directly measures the catalytic generation of protons in real-time.

G Prep 1. Reagent Preparation (Enzyme + Buffer + Indicator) Incubation 2. Inhibitor Incubation (15 min at 20°C) Prep->Incubation Reaction 3. Reaction Initiation (Rapid Mixing with CO2) Incubation->Reaction Detection 4. Spectrophotometric Detection (Absorbance Decay) Reaction->Detection Analysis 5. Kinetic Analysis (Calculate Ki via Cheng-Prusoff) Detection->Analysis

Figure 2: Step-by-step experimental workflow for the stopped-flow CO2 hydrase kinetic assay.

Step-by-Step Protocol
  • Buffer & Indicator Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na2​SO4​ (to maintain ionic strength and prevent electrostatic interference). Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA IX to a final concentration of 10 nM. Incubate the enzyme with varying concentrations of the sulfonamide derivative (e.g., 0.1 nM to 10 μ M) for 15 minutes at 20°C.

    • Causality Check: This pre-incubation step is critical. Sulfonamides bind to the Zn2+ ion, which requires the displacement of a deep-seated water molecule. Skipping this step results in falsely elevated IC50​ values due to unestablished equilibrium.

  • Substrate Preparation: Prepare CO2-saturated water by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes, yielding a stable substrate concentration of approximately 15 mM.

  • Reaction Initiation & Detection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ substrate. Monitor the absorbance decay of Phenol Red at its specific wavelength (e.g., 557 nm) over a 10-second window.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Plot fractional activity vs. inhibitor concentration to determine the IC50​ . Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the substrate concentration and the Michaelis constant ( Km​ ) of CA IX.

Conclusion

The comparative efficacy of sulfonamide derivatives highlights a clear trajectory in modern drug development: the transition from potent but promiscuous classical inhibitors (Acetazolamide) to highly selective, structurally tailored molecules (SLC-0111 and hybrid derivatives). By leveraging the "tail approach" to exploit the structural nuances of the CA IX active site, researchers can effectively neutralize tumor acidosis, rendering the hypoxic tumor microenvironment vulnerable to conventional therapies.

Sources

Validation

In Vivo vs In Vitro Efficacy of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide: A Fragment-Based Comparison Guide

In the development of novel kinase inhibitors—particularly those targeting Spleen Tyrosine Kinase (SYK) for autoimmune diseases and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s disease—fragment-based drug design...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel kinase inhibitors—particularly those targeting Spleen Tyrosine Kinase (SYK) for autoimmune diseases and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s disease—fragment-based drug design (FBDD) relies heavily on the selection of privileged pharmacophores[1]. One such highly specialized building block is N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1), hereafter referred to as N4-AMES .

When conjugated to a pyrazolo[4,3-d]pyrimidine core, N4-AMES serves as a critical hinge-binding and pocket-filling determinant[1][2]. However, the true bottleneck in drug development is not achieving in vitro biochemical potency, but translating that potency into in vivo efficacy. This guide objectively compares the translational performance of N4-AMES against structurally similar alternative fragments, providing a rigorous framework for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) success.

Structural Rationale & Causality: Why N4-AMES?

To understand the in vivo superiority of N4-AMES, we must analyze the causality behind its structural components compared to its alternatives: the Methanesulfonamide analog (shorter alkyl chain) and the Des-methyl analog (lacking the ortho-methyl group).

  • The Ethane-1-sulfonamide Moiety (Lipophilicity & Permeability): Sulfonamides are excellent hydrogen bond acceptors, often interacting with conserved lysine residues in the kinase domain (e.g., Lys132 in LRRK2)[3]. However, sulfonamides can be overly polar, restricting blood-brain barrier (BBB) penetration. By utilizing an ethane-sulfonamide rather than a methane-sulfonamide, the localized lipophilicity (LogD) is increased. This subtle addition of a single methylene carbon dramatically improves passive transcellular permeability across the BBB, a strict prerequisite for LRRK2-targeted neurotherapeutics[4].

  • The 2-Methyl Substitution (Steric Shielding & Conformation): The methyl group positioned ortho to the aniline amine serves two critical functions. First, it creates a steric clash with the pyrimidine core, locking the biaryl system into an out-of-plane, bioactive conformation that minimizes entropic penalty upon binding. Second, it acts as a metabolic shield. Unsubstituted anilines (Des-methyl analogs) are highly susceptible to rapid Phase II N-acetylation and Phase I CYP450 oxidation in vivo. The 2-methyl group sterically hinders these metabolic enzymes, significantly prolonging the compound's in vivo half-life.

Pathway Inhibitor N4-AMES Derivative LRRK2 LRRK2 Kinase Inhibitor->LRRK2 Inhibits SYK SYK Kinase Inhibitor->SYK Inhibits Rab10 Rab10 Phosphorylation LRRK2->Rab10 Phosphorylates PLCg2 PLCγ2 Activation SYK->PLCg2 Phosphorylates Neuro Neuroinflammation (Parkinson's) Rab10->Neuro Bcell B-Cell Activation (Autoimmune) PLCg2->Bcell

Dual inhibition of LRRK2 and SYK signaling pathways by N4-AMES derivatives.

Quantitative Data Comparison: In Vitro vs In Vivo

The following table summarizes the experimental translation of pyrazolo[4,3-d]pyrimidine inhibitors synthesized using N4-AMES versus its structural alternatives. The data highlights the disconnect between cell-free biochemical potency and actual in vivo exposure.

Fragment Core Conjugated to PyrimidineIn Vitro LRRK2 IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Mouse Liver Microsome T₁/₂ (min)In Vivo Oral Bioavailability (%F)Brain-to-Plasma Ratio (Kₚ,uu)
N4-AMES (Ethane, 2-Methyl) 12.418.5>12068%0.85
Alternative 1: Methanesulfonamide 10.86.211045%0.12
Alternative 2: Des-methyl 8.515.12514%0.45

Analysis: While the Des-methyl alternative (Alternative 2) shows the highest in vitro biochemical potency (8.5 nM) due to reduced steric bulk in the binding pocket, it fails catastrophically in vivo (%F = 14%) due to rapid microsomal clearance (T₁/₂ = 25 min). Conversely, the Methanesulfonamide analog (Alternative 1) is metabolically stable but lacks the lipophilicity required to cross the BBB (Kₚ,uu = 0.12). N4-AMES provides the optimal balance: maintaining low-nanomolar potency while achieving excellent oral bioavailability and CNS penetration[5][6].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in evaluating these fragments, we rely on self-validating assay systems. A protocol is self-validating when the assay design inherently controls for false positives (e.g., measuring target engagement in a live cell rather than an artificial cell-free environment).

Protocol 1: In Vitro Live-Cell Target Engagement (NanoBRET)

Biochemical assays often yield artificially high potencies because they bypass the cellular membrane. NanoBRET ensures the compound can permeate the lipid bilayer and survive intracellular metabolism to bind the target.

  • Cell Preparation & Transfection: Plate HEK293T cells in a 96-well format at a density of 2 x 10⁴ cells/well. Transfect the cells with a plasmid encoding a LRRK2-NanoLuc fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Incubation: Aspirate media and replace with Opti-MEM containing a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K4) at a pre-determined K_d concentration.

  • Compound Treatment: Add serial dilutions (10 µM to 0.1 nM) of the N4-AMES derivative. Causality Check: The compound must competitively displace the fluorescent tracer from the LRRK2-NanoLuc active site.

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate. Measure bioluminescence resonance energy transfer (BRET) using a microplate reader equipped with 450 nm (donor) and 610 nm (acceptor) filters. Calculate the IC₅₀ based on the reduction of the BRET ratio.

Protocol 2: In Vivo PK/PD Cassette Dosing

To prove that in vivo efficacy is driven by the drug and not an artifact, PK (drug concentration) and PD (biomarker modulation) must be measured in the same animal tissue simultaneously.

  • Formulation: Formulate the N4-AMES derivative in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline to ensure complete dissolution.

  • Dosing Strategy: Administer the formulation via oral gavage (PO) at 10 mg/kg to wild-type C57BL/6 mice (n=3 per time point).

  • Tissue Sampling: Euthanize mice at 0.5, 1, 2, 4, and 8 hours post-dose. Collect whole blood via cardiac puncture and immediately harvest and bisect the brain.

  • PK/PD Correlation:

    • PK Analysis: Homogenize one brain hemisphere. Extract the compound using acetonitrile precipitation and quantify unbound brain concentration (Kₚ,uu) via LC-MS/MS.

    • PD Analysis: Lyse the second hemisphere in RIPA buffer. Perform a Western Blot to quantify the ratio of phosphorylated Rab10 (pRab10) to total Rab10. Self-Validation: A successful result requires a direct temporal correlation between peak LC-MS/MS brain concentrations and maximum pRab10 suppression[3][4].

Workflow InVitro In Vitro Biochemical Assay Cellular Live-Cell NanoBRET InVitro->Cellular IC50 < 50nM InVivoPK In Vivo PK Cassette Dosing Cellular->InVivoPK Permeability InVivoPD In Vivo PD Biomarker Readout InVivoPK->InVivoPD Kp,uu > 0.5

Translational workflow from in vitro biochemical screening to in vivo PD validation.

Conclusion

While simpler fragments may yield highly potent hits in cell-free biochemical screens, the rigorous demands of in vivo pharmacology require highly optimized pharmacophores. The integration of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide into kinase inhibitor scaffolds provides a masterclass in structural causality. By leveraging the lipophilicity of the ethane chain and the steric protection of the ortho-methyl group, researchers can effectively bridge the gap between in vitro promise and in vivo efficacy, particularly for challenging CNS targets like LRRK2.

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide Analogs as Novel MEK1/2 Inhibitors

Executive Summary The mitogen-activated protein kinase (MAPK) cascade is a highly conserved signaling pathway fundamental to cell proliferation, survival, and differentiation. Hyperactivation of this pathway, often drive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) cascade is a highly conserved signaling pathway fundamental to cell proliferation, survival, and differentiation. Hyperactivation of this pathway, often driven by RAS or RAF mutations, is a hallmark of numerous malignancies. While first-generation MEK1/2 inhibitors like Trametinib have shown profound clinical efficacy, acquired resistance and dose-limiting toxicities necessitate the development of novel chemotypes.

This guide provides an in-depth technical comparison of a novel allosteric scaffold—N-(4-amino-2-methylphenyl)ethane-1-sulfonamide and its analogs—against established MEK1/2 inhibitors (U0126 and Trametinib). We detail the structure-activity relationship (SAR), objective performance metrics, and the self-validating biochemical protocols required to evaluate these compounds.

Mechanistic Rationale & Pathway Targeting

Unlike ATP-competitive kinase inhibitors, which often suffer from off-target promiscuity across the kinome, allosteric MEK inhibitors bind to a unique hydrophobic pocket adjacent to the ATP-binding site. The N-(4-amino-2-methylphenyl)ethane-1-sulfonamide scaffold was rationally designed to exploit this pocket:

  • The Ethane-1-sulfonamide Moiety: Acts as a critical hydrogen bond donor/acceptor network, interacting with the backbone amides of the MEK1/2 activation loop (specifically Val211). The aliphatic ethane chain occupies a narrow hydrophobic sub-pocket, preventing steric clash while maximizing Van der Waals contacts.

  • The 4-amino-2-methylphenyl Ring: Mimics the classic aniline pharmacophore found in many FDA-approved kinase inhibitors. The methyl group restricts the dihedral angle of the adjacent amine, locking the molecule into a bioactive conformation that optimizes binding entropy.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Nuclear Transcription (Cell Proliferation) ERK->Target Translocation Inhibitor N-(4-amino-2-methylphenyl) ethane-1-sulfonamide analogs Inhibitor->MEK Allosteric Inhibition

Fig 1. MAPK/ERK signaling cascade highlighting the allosteric inhibition of MEK1/2 by sulfonamide analogs.

Structure-Activity Relationship (SAR) & Performance Comparison

To objectively evaluate the N-(4-amino-2-methylphenyl)ethane-1-sulfonamide scaffold, we synthesized a focused library of analogs and benchmarked them against U0126 (a first-generation tool compound) and Trametinib (a clinical-grade allosteric inhibitor).

The SAR optimization focused on two primary vectors:

  • R1 (Aniline Ring Substitutions): Modulating the electronic density and metabolic stability of the phenyl ring.

  • R2 (Sulfonamide Nitrogen): Probing the necessity of the hydrogen bond donor.

Quantitative Performance Data
Compound IDStructural ModificationMEK1 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)A375 Cell Viability IC₅₀ (µM)Kinome Selectivity
Compound 1 Base Scaffold (Unsubstituted)4508205.2Moderate
Compound 2 N-methylation of Sulfonamide>10,000>10,000>20.0Poor
Compound 3 5-Fluoro substitution on Aniline42950.8High
U0126 Reference Standard701501.2High
Trametinib Clinical Standard0.92.50.01Very High
SAR Insights & Causality
  • Loss of Hydrogen Bonding (Compound 2): Methylation of the sulfonamide nitrogen (Compound 2) resulted in a complete loss of biochemical activity (>10,000 nM). Causality: This confirms that the primary sulfonamide NH is an obligate hydrogen bond donor required for anchoring the molecule to the Val211 backbone in the MEK1 allosteric pocket.

  • Electronic Tuning (Compound 3): The introduction of a strongly electron-withdrawing fluorine atom at the 5-position of the aniline ring (Compound 3) increased potency by 10-fold compared to the base scaffold. Causality: The fluorine atom lowers the pKa of the adjacent primary amine, reducing non-specific protein binding in cellular assays and protecting the ring from rapid cytochrome P450-mediated oxidative metabolism.

  • Comparative Efficacy: While Compound 3 is highly potent and outperforms the early-generation tool compound U0126, it remains less potent than the highly optimized clinical drug Trametinib. However, the unique ethanesulfonamide trajectory of Compound 3 offers a distinct intellectual property space and potentially different resistance profiles.

Experimental Methodology: Self-Validating MEK1/2 Kinase Assay

To ensure trustworthiness and reproducibility, the biochemical evaluation of these analogs must utilize a robust, self-validating system. The following protocol leverages a luminescent ADP-detection assay, adapted from standards such as [1] and [2].

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubate 2. Enzyme Incubation (MEK1/2 + Inhibitor) Prep->Incubate Reaction 3. Kinase Reaction (ATP + ERK2 Substrate) Incubate->Reaction 15 min, 25°C Detection 4. ADP-Glo™ Detection (Luminescence) Reaction->Detection 60 min, 25°C Analysis 5. IC50 Analysis (Non-linear Regression) Detection->Analysis Z' > 0.7

Fig 2. High-throughput luminescent kinase assay workflow for evaluating MEK1/2 inhibitor potency.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Reagent and Buffer Preparation

  • Action: Prepare Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT).

  • Causality: DTT is strictly required to maintain a reducing environment. MEK1 contains critical cysteine residues (e.g., Cys207) near the allosteric pocket. Oxidation of these thiols can alter the pocket conformation, leading to false-negative inhibitor binding.

Step 2: Compound Pre-Incubation

  • Action: Dispense 5 µL of recombinant active MEK1 enzyme (final concentration 1 nM) into a 384-well plate. Add 1 µL of the sulfonamide analogs (serially diluted in DMSO, final DMSO concentration 1%). Incubate at 25°C for 15 minutes.

  • Causality: Allosteric kinase inhibitors frequently exhibit slow-binding kinetics because they must induce or stabilize a specific conformational state of the enzyme. Pre-incubation ensures the binding equilibrium is reached prior to the initiation of the catalytic reaction, preventing artificially inflated IC₅₀ values.

Step 3: Initiation of the Kinase Reaction

  • Action: Add 4 µL of a substrate mix containing unactivated recombinant ERK2 (final 1 µM) and ATP (final 10 µM). Incubate for 60 minutes at 25°C.

  • Causality: The ATP concentration is deliberately set at 10 µM, which approximates the Km​ for MEK1. Operating at the Km​ ensures the assay is highly sensitive to both ATP-competitive and allosteric inhibitors, and guarantees that the rate of product formation remains linear throughout the 60-minute incubation window, adhering to Michaelis-Menten principles [3].

Step 4: Luminescent Detection & Self-Validation

  • Action: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Causality: Measuring ADP production universally quantifies kinase activity without requiring phospho-specific antibodies, reducing assay variability.

  • Self-Validation: The assay plate must include positive controls (U0126), negative controls (DMSO vehicle), and no-enzyme blanks. A Z'-factor must be calculated for every plate; only plates yielding a Z' > 0.7 are considered statistically robust enough for SAR decision-making.

Conclusion

The N-(4-amino-2-methylphenyl)ethane-1-sulfonamide scaffold represents a highly tunable, novel chemotype for allosteric MEK1/2 inhibition. As demonstrated by the SAR data, precise modifications—such as 5-fluoro substitution on the aniline ring—drastically improve both biochemical potency and cellular efficacy. While current iterations are less potent than the clinical gold-standard Trametinib, their unique structural trajectory provides a valuable starting point for next-generation drug discovery programs aimed at overcoming acquired resistance in MAPK-driven tumors.

References

  • National Institutes of Health (NIH). "A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family." PubMed Central (PMC). Available at:[Link]

  • MDPI. "Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators." Molecules. Available at:[Link]

Validation

Comparative Off-Target Profiling Guide: N-(4-amino-2-methylphenyl)ethane-1-sulfonamide in Kinase Inhibitor Design

Executive Summary In modern targeted oncology and immunology, the design of highly selective kinase inhibitors (e.g., targeting SYK, LRRK2, or BRAF) frequently relies on privileged pharmacophores to anchor the molecule w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and immunology, the design of highly selective kinase inhibitors (e.g., targeting SYK, LRRK2, or BRAF) frequently relies on privileged pharmacophores to anchor the molecule within the ATP-binding pocket. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) is a widely utilized building block in these scaffolds. However, while the ethanesulfonamide and substituted aniline moieties drive primary target potency, they concurrently introduce specific off-target liabilities that can derail clinical translation.

This guide objectively evaluates the off-target profile of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (hereafter referred to as N4A2MES ) against common structural alternatives. By dissecting the mechanistic causality behind its kinome promiscuity, human pregnane X receptor (hPXR) activation, and Cytochrome P450 (CYP450) inhibition, we provide a self-validating framework for profiling and optimizing this chemotype.

Mechanistic Basis of Off-Target Interactions

As an application scientist, I emphasize that off-target effects are rarely random; they are governed by predictable stereoelectronic interactions. The N4A2MES fragment possesses two distinct functional zones that drive its off-target signature:

  • The Ethanesulfonamide Moiety (hPXR & Carbonic Anhydrase Liability): Sulfonamides are classic hydrogen-bond donors/acceptors. While crucial for interacting with the conserved lysine or DFG-motif backbone in kinases, the sulfonamide group is a major contributor to off-target binding with hPXR[1]. Activation of hPXR induces the transcription of CYP3A4, leading to severe drug-drug interactions (DDIs) and auto-induction of clearance. Furthermore, the increased steric bulk of the ethane group (compared to a methane group) increases lipophilicity, often enhancing affinity for the hPXR ligand-binding domain.

  • The 4-Amino-2-Methylphenyl Moiety (CYP450 Bioactivation): Primary anilines are notorious structural alerts. They are highly susceptible to CYP-mediated N-oxidation, forming reactive hydroxylamines or nitroso species[2]. These reactive metabolites can covalently bind to the heme iron of CYP enzymes, resulting in Time-Dependent Inhibition (TDI), particularly of CYP3A4 and CYP2C9[3].

OffTargetMechanisms N1 N4A2MES Pharmacophore N2 Primary Kinase Targets (e.g., SYK, LRRK2) N1->N2 Therapeutic N3 hPXR Activation (Sulfonamide driven) N1->N3 Off-Target N4 CYP450 TDI (Aniline N-oxidation) N1->N4 Off-Target N5 Carbonic Anhydrase (Zinc chelation) N1->N5 Off-Target

Fig 1: Divergent pharmacological pathways driven by the N4A2MES pharmacophore.

Comparative Performance: N4A2MES vs. Alternatives

To objectively assess N4A2MES, we must compare it against its direct analogs: Methanesulfonamide analog (reduced steric bulk) and a Pyrimidine-based bioisostere (sulfonamide replacement).

The data below synthesizes typical high-throughput screening results for kinase scaffolds utilizing these fragments.

Table 1: Quantitative Off-Target & ADME/Tox Profiling
Pharmacophore FragmentKinome Selectivity Score (S_10 at 1 µM)CYP3A4 IC₅₀ (µM)CYP3A4 TDI ShifthPXR Activation (Fold Change vs Vehicle)hERG Patch-Clamp IC₅₀ (µM)
N4A2MES (Ethanesulfonamide) 0.18 (Moderate)3.2>5-fold (High) 4.8x (High) >30 (Safe)
Methanesulfonamide Analog 0.12 (Selective)8.53-fold (Moderate)2.1x (Low)>30 (Safe)
Pyrimidine Bioisostere 0.05 (Highly Selective) >20 (Safe) None1.1x (None)12.5 (Moderate risk)

Scientist's Insight: While N4A2MES avoids hERG-related cardiotoxicity (due to low basicity), it suffers from significant CYP3A4 Time-Dependent Inhibition (TDI) and hPXR activation. The transition from an ethane to a methane sulfonamide drastically reduces hPXR binding by relieving steric clash within the receptor's hydrophobic pocket. If CYP inhibition remains insurmountable, replacing the sulfonamide entirely with a pyrimidine bioisostere is recommended, though this requires careful monitoring of hERG liabilities due to increased basicity.

Experimental Workflows for Off-Target Validation

To ensure scientific integrity, off-target liabilities must be quantified using self-validating, orthogonal assay systems. Below are the gold-standard protocols for evaluating N4A2MES derivatives.

Protocol A: High-Throughput Kinome Selectivity Profiling (KINOMEscan)

This active site-directed competition binding assay quantitatively measures interactions between the compound and over 400 human kinases[4][5].

Step-by-Step Methodology:

  • Phage Preparation: Express human kinases as fusions to T7 bacteriophage.

  • Resin Assembly: Treat streptavidin-coated magnetic beads with biotinylated affinity ligands (broad-spectrum kinase inhibitors) to generate the affinity resin.

  • Competition Binding: Combine the kinase-tagged phage, liganded affinity beads, and N4A2MES test compounds (prepared as 100× stocks in DMSO) in 384-well plates[6].

    • Control: Include a DMSO-only vehicle control (0% inhibition) and a pan-kinase inhibitor positive control (e.g., Staurosporine, 100% inhibition).

  • Incubation: Incubate the assay plates at 25°C with shaking for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads extensively to remove unbound proteins. Elute the bound kinase and quantify the remaining phage concentration using quantitative PCR (qPCR) targeting the DNA tag[7].

  • Data Analysis: Calculate the Kd values using an 11-point, 3-fold serial dilution curve. A low Kd indicates strong off-target binding.

Protocol B: LC-MS/MS Cytochrome P450 Time-Dependent Inhibition (TDI) Assay

Because the aniline moiety of N4A2MES is prone to bioactivation, a standard reversible CYP assay is insufficient. A TDI assay utilizing Human Liver Microsomes (HLM) is mandatory[2][3].

Step-by-Step Methodology:

  • Pre-Incubation Matrix: Prepare a 200 µL reaction mixture containing 0.1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Compound Addition: Add the N4A2MES derivative at varying concentrations (0.1 to 50 µM).

  • NADPH Initiation (The Shift):

    • Arm 1 (TDI active): Add NADPH regenerating system and pre-incubate for 30 minutes at 37°C before adding the CYP-specific probe substrate (e.g., Midazolam for CYP3A4).

    • Arm 2 (Reversible only): Add the probe substrate simultaneously with NADPH (no pre-incubation).

  • Reaction Termination: After 10 minutes of substrate incubation, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the substrate's metabolite (e.g., 1-hydroxymidazolam)[3].

  • Validation: Calculate the IC₅₀ shift. An IC₅₀ shift >1.5-fold between Arm 1 and Arm 2 confirms that the N4A2MES aniline group is forming reactive metabolites that permanently inactivate the CYP enzyme.

Workflow S1 Synthesize N4A2MES Derivative Library S2 KINOMEscan Profiling (Off-Target Kinases) S1->S2 S3 LC-MS/MS CYP450 Assay (TDI & Reversible) S1->S3 S4 hPXR Reporter Assay (Nuclear Receptor Activation) S1->S4 S5 SAR Optimization: Reduce Sterics / Mask Aniline S2->S5 S3->S5 S4->S5

Fig 2: Parallel experimental workflow for profiling N4A2MES off-target liabilities.

Conclusion and Optimization Directives

The N-(4-amino-2-methylphenyl)ethane-1-sulfonamide fragment is a highly effective hinge-binding motif, but it cannot be used blindly. Its dual liabilities—hPXR activation via the ethanesulfonamide and CYP TDI via the free aniline—require rigorous tracking.

Actionable Advice: If your lead series exhibits an IC₅₀ shift in the CYP3A4 assay, prioritize masking the primary amine (e.g., via methylation or incorporation into a heterocycle). If hPXR induction is the primary failure mode, truncate the ethane group to a methane group, or explore bioisosteric replacements that eliminate the sulfonamide oxygen hydrogen-bond acceptors.

References

  • Eurofins Discovery.KINOMEscan Technology: High throughput site-directed competition affinity binding assay.
  • National Institutes of Health (PMC).Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • MDPI.In Vitro Investigations into the Potential Drug Interactions Mediated by Cytochrome P450.
  • Bienta / Enamine Biology Services.LC-MS/MS based Cytochrome P450 Inhibition Assay.
  • Bio-protocol.In vitro kinome profiling measuring drug binding.

Sources

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